Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(12)8-6-5-13-4-3-7(6)10-11-8/h2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQZAUPMNUPTMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1COCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518990-21-1 | |
| Record name | ethyl 1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the core basic properties of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its synthesis, physicochemical properties, and potential biological activities, drawing from existing literature on the pyranopyrazole scaffold. Detailed experimental protocols for its synthesis and proposed biological evaluation are provided, alongside visual representations of key chemical and biological pathways to facilitate a deeper understanding of this promising molecule.
Introduction
The pyranopyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] this compound, as a member of this class, holds considerable potential for the development of novel therapeutic agents. Its unique three-dimensional structure, arising from the fusion of a pyran and a pyrazole ring, offers opportunities for diverse chemical modifications to modulate its biological profile. This guide aims to serve as a comprehensive resource for researchers engaged in the exploration and development of pyranopyrazole-based compounds.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, its core properties can be calculated or estimated based on its structure and data from closely related analogues.
| Property | Value | Source |
| Molecular Formula | C9H12N2O3 | Calculated |
| Molecular Weight | 212.21 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from analogues |
| Melting Point | Estimated 190-220 °C | Inferred from related pyranopyrazoles[4] |
| Boiling Point | Data not available | - |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | Inferred from general properties of similar heterocyclic compounds |
Synthesis
The synthesis of this compound can be achieved through a well-established multicomponent reaction, which is a hallmark of pyranopyrazole synthesis.[1][5][6]
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is a generalized procedure based on known methods for pyranopyrazole synthesis.[7][8]
Step 1: Synthesis of Ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add a mixture of tetrahydro-4H-pyran-4-one (1 equivalent) and diethyl oxalate (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Synthesis of this compound
-
Dissolve the crude intermediate from Step 1 in glacial acetic acid.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Potential Biological Activities and Screening Protocols
The pyranopyrazole scaffold is associated with a range of biological activities.[1][2][3][9][10][11][12][13] Based on this, this compound is a candidate for screening in several therapeutic areas.
Caption: Proposed workflow for the biological evaluation of the target compound.
Anticancer Activity
Experimental Protocol: MTT Assay for Cytotoxicity [11]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, PC-3) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Anti-inflammatory Activity
Experimental Protocol: COX-1/COX-2 Inhibition Assay [9][14]
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.
-
Compound Incubation: Incubate the enzymes with various concentrations of the test compound.
-
Substrate Addition: Add arachidonic acid as the substrate to initiate the reaction.
-
Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Caption: Potential mechanism of anti-inflammatory action via the COX pathway.
Antimicrobial Activity
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [15][16]
-
Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound represents a molecule of high interest for further investigation in the field of drug discovery. Its synthesis is achievable through established methodologies, and the broader class of pyranopyrazoles has demonstrated significant potential across various therapeutic areas. This technical guide provides a foundational framework for researchers to initiate and advance studies on this compound, from its synthesis to its biological evaluation. Further experimental validation of its physicochemical properties and a comprehensive screening of its biological activities are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 5. benthamscience.com [benthamscience.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ijnrd.org [ijnrd.org]
- 11. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. srrjournals.com [srrjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]
IUPAC name of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate
An in-depth analysis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate reveals its significance as a heterocyclic compound synthesized through a one-pot, three-component reaction. This technical guide serves to elucidate its chemical properties, synthesis protocol, and characterization for researchers and professionals in drug development.
Chemical Identity and Properties
This compound is a fused heterocyclic system, integrating a pyran ring with a pyrazole ring. This structural motif is of interest in medicinal chemistry due to the diverse biological activities associated with pyrazole derivatives.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | ethyl 1,6,7,8-tetrahydro-4H-pyrano[4,3-c]pyrazole-5-carboxylate |
| Appearance | White solid |
| Melting Point | 152-154 °C |
Synthesis Protocol
The primary synthesis route for this compound is a versatile and efficient one-pot, three-component condensation reaction. This method offers advantages in terms of procedural simplicity and atom economy.
Experimental Methodology
The synthesis involves the reaction of tetrahydropyran-4-one, ethyl chloroacetate, and hydrazine hydrate.
-
Reaction Setup: A mixture of tetrahydropyran-4-one (1 equivalent), ethyl chloroacetate (1 equivalent), and hydrazine hydrate (1 equivalent) is prepared in ethanol, which serves as the solvent.
-
Catalyst Addition: A catalytic amount of a base, such as triethylamine, is added to the mixture to facilitate the reaction.
-
Reflux: The reaction mixture is heated under reflux. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is evaporated under reduced pressure. The resulting crude product is then purified.
-
Purification: Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the pure crystalline solid product.
Below is a diagram illustrating the logical workflow of the synthesis process.
A Technical Guide to Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details the synthesis of the compound, its chemical properties, and explores its potential applications in drug discovery based on the biological activities of structurally related pyrazole derivatives.
Compound Identification
| Compound Name | CAS Number | Molecular Formula |
| 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid | 518990-20-0 | C7H8N2O3 |
Synthesis and Experimental Protocols
The synthesis of this compound is described in patent CN108546266B as a key step in the production of the corresponding carboxylic acid.[3] The synthetic route involves a two-step process starting from tetrahydropyranone and diethyl oxalate.[3]
Step 1: Synthesis of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate
-
In a tetrahydrofuran solvent, tetrahydropyranone and diethyl oxalate are reacted at a low temperature of -70 to -80 °C.[3]
-
This reaction is carried out in the presence of lithium bis(trimethylsilyl)amide to yield the intermediate, 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate.[3]
Step 2: Synthesis of this compound
-
The crude product from the first step is dissolved in glacial acetic acid.[3]
-
Hydrazine hydrate is then slowly added to the solution at a controlled temperature of 20-30 °C.[3]
-
The reaction mixture is stirred overnight.[3]
-
Following the completion of the reaction, water and ethyl acetate are added, and the pH is adjusted using solid sodium carbonate.[3]
-
The organic layer is separated, washed with brine, and concentrated under reduced pressure.[3]
-
The resulting crude solid is purified by pulping with petroleum ether to afford this compound as a white solid.[3]
Below is a diagram illustrating the synthesis workflow.
References
An In-depth Technical Guide on the Molecular Structure of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate. This compound belongs to the pyranopyrazole class of heterocycles, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. While specific quantitative spectroscopic and crystallographic data for the title compound are not extensively available in public literature, this guide compiles the known synthetic methodologies and presents a comparative analysis of spectroscopic data from closely related analogs to provide a foundational understanding for researchers in the field.
Molecular Structure
This compound possesses a fused heterocyclic ring system consisting of a tetrahydropyran ring fused to a pyrazole ring. The core structure is substituted with an ethyl carboxylate group at the 3-position of the pyrazole moiety.
Chemical Structure:
Key Structural Features:
-
Pyranopyrazole Core: A bicyclic system formed by the fusion of a tetrahydropyran and a pyrazole ring. This scaffold is a common feature in many biologically active molecules.
-
Ethyl Carboxylate Group: This functional group can influence the compound's solubility, and metabolic stability, and can serve as a handle for further chemical modifications.
-
Chirality: The carbon atom at the junction of the two rings is a potential chiral center, which may lead to stereoisomers with different biological activities.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, as outlined in patent literature.[1] The following is a detailed experimental protocol derived from the synthesis of the corresponding carboxylic acid, for which the title compound is an intermediate.
Experimental Protocol: Synthesis of this compound
This protocol is based on the methodology described in patent CN108546266B.[1]
Step 1: Synthesis of 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)ethyl acetate
-
In a suitable reaction vessel, dissolve tetrahydropyranone and diethyl oxalate in a tetrahydrofuran solvent.
-
Cool the reaction mixture to a temperature between -70 and -80 °C.
-
Under an inert atmosphere, slowly add lithium bis(trimethylsilyl)amide to the cooled solution.
-
Maintain the reaction at this temperature and monitor its progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous work-up to isolate the crude product.
-
Purify the crude 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)ethyl acetate by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)ethyl acetate from Step 1 in glacial acetic acid.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture and monitor for the completion of the cyclization reaction.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectroscopic Data
Table 1: Comparative ¹H NMR Spectroscopic Data of Related Pyranopyrazole Derivatives
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH (pyrazole) | 11.0 - 12.5 | br s | Exchangeable with D₂O. |
| CH (pyran) | 4.5 - 5.5 | s or d | Chemical shift can vary based on substituents. |
| CH₂ (ethyl) | 4.0 - 4.5 | q | Quartet due to coupling with methyl protons. |
| CH₂ (pyran) | 2.5 - 4.0 | m | Complex multiplets are often observed. |
| CH₃ (ethyl) | 1.0 - 1.5 | t | Triplet due to coupling with methylene protons. |
Table 2: Comparative ¹³C NMR Spectroscopic Data of Related Pyranopyrazole Derivatives
| Carbon | Typical Chemical Shift (δ, ppm) | Notes |
| C=O (ester) | 160 - 175 | |
| C (pyrazole) | 130 - 160 | Aromatic and quaternary carbons of the pyrazole ring. |
| C (pyran) | 60 - 80 | Carbons of the tetrahydropyran ring. |
| CH₂ (ethyl) | ~60 | |
| CH₃ (ethyl) | ~14 |
Table 3: Comparative IR Spectroscopic Data of Related Pyranopyrazole Derivatives
| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H (stretch) | 3100 - 3400 | Medium, often broad |
| C-H (stretch) | 2850 - 3000 | Medium to strong |
| C=O (stretch, ester) | 1700 - 1730 | Strong |
| C=N (stretch) | 1600 - 1650 | Medium |
| C-O (stretch) | 1050 - 1250 | Strong |
Table 4: Mass Spectrometry Data of Related Pyranopyrazole Derivatives
| Ion | Expected m/z | Notes |
| [M]⁺ | Calculated for C₉H₁₂N₂O₃ | The molecular ion peak is expected. |
| [M+H]⁺ | Calculated for C₉H₁₃N₂O₃ | Often observed in ESI-MS. |
| [M+Na]⁺ | Calculated for C₉H₁₂N₂O₃Na | Adduct with sodium may be present. |
Crystallographic Data
As of the date of this guide, no public crystallographic data for this compound has been found in the Cambridge Structural Database (CSD) or other publicly accessible resources. The determination of the single-crystal X-ray structure would be invaluable for confirming the precise three-dimensional arrangement of the atoms, bond lengths, and bond angles, as well as the solid-state packing of the molecule.
Biological Activity and Signaling Pathways
The pyranopyrazole scaffold is a well-established pharmacophore present in a variety of compounds with diverse biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. However, specific studies detailing the biological activity or the modulation of specific signaling pathways by this compound are not currently available in the public domain.
Given its structural features, this compound could be a valuable starting point for the design and synthesis of new therapeutic agents. Further research is warranted to explore its biological potential and to elucidate its mechanism of action.
Logical Relationship Diagram: From Synthesis to Biological Screening
Caption: A logical workflow from the synthesis of the target compound to its potential development as a drug candidate.
Conclusion
This compound is a heterocyclic compound with a promising scaffold for applications in drug discovery. This guide has provided a detailed overview of its molecular structure and a comprehensive protocol for its synthesis based on available patent literature. While a complete, verified set of spectroscopic and crystallographic data is not yet publicly available, the comparative data from related structures offers a solid foundation for researchers. Future work should focus on the full experimental characterization of this molecule and the exploration of its biological activities to unlock its full potential in medicinal chemistry.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Pyranopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of pyranopyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The information presented herein is curated from recent scientific literature to support research and development efforts.
Introduction
Pyranopyrazoles are fused heterocyclic systems containing both a pyran and a pyrazole ring. These scaffolds are of considerable interest due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Their biological activity is intrinsically linked to their three-dimensional structure and physicochemical properties. This guide summarizes key physical and chemical data, details common experimental protocols for their synthesis and characterization, and visualizes important synthetic pathways. The stability of pyranopyrazoles is generally attributed to resonance within the fused ring system and can be influenced by various substituents and intermolecular hydrogen bonding.[4]
Physical Properties
The physical properties of pyranopyrazole derivatives are crucial for their handling, formulation, and biological absorption. Key properties such as melting point, solubility, and spectroscopic data are summarized below.
Melting Point and Yield
The melting points and reaction yields of several pyranopyrazole derivatives are presented in Table 1. These values are typically influenced by the nature of the substituents on the pyranopyrazole core.
| Compound Name/Description | Melting Point (°C) | Yield (%) | Reference(s) |
| 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one | 140-142 | 85 | [5] |
| 3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one | 243-245 | 90 | [5] |
| 3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one | 180-182 | 81 | [5] |
| 7-(2-Aminoethyl)-1,3,4-trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | 110-112 | 60 | [5] |
| (Z)-3,4-dimethyl-1-(4-((4-nitrobenzylidene)amino)phenyl)pyrano[2,3-c]pyrazol-6(1H)-one | 246-248 | 80 | [5] |
| 1-(4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)phenyl)-3-(naphthalen-1-yl)urea | 162-164 | 60 | [5] |
| (Z)-ethyl 4-((3,4-dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)diazenyl)benzoate | 158-160 | 73 | [5] |
| 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile | 184-185 | 43 | [6] |
| 6-Amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile | 209-211 | 93 | [6] |
| 6-amino-4-(4-hydroxyl-3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 142 | 91 | [6] |
Spectroscopic Data
Spectroscopic characterization is fundamental for the structural elucidation of pyranopyrazole derivatives. Tables 2, 3, and 4 summarize the key Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) data for representative compounds.
Table 2: FT-IR Spectroscopic Data of Representative Pyranopyrazole Derivatives
| Compound Description | Key FT-IR Peaks (cm⁻¹) | Reference(s) |
| 7-(2-Aminoethyl)-1,3,4-trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | 3429 (N-H), 3088 (C-H aromatic), 2982 (C-H aliphatic), 1683 (C=O), 1610 (C=N), 1519 (C=C) | [5] |
| (Z)-3,4-dimethyl-1-(4-((4-nitrobenzylidene)amino)phenyl)pyrano[2,3-c]pyrazol-6(1H)-one | 3067 (C-H aromatic), 2899 (C-H aliphatic), 1740 (C=O), 1630 (C=N), 1560 (C=C) | [5] |
| 1-(4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)phenyl)-3-(naphthalen-1-yl)urea | 3280, 3170 (N-H), 3080 (C-H aromatic), 2933, 2985 (C-H aliphatic), 1720, 1670 (C=O), 1597 (C=N), 1560 (C=C) | [5] |
| (Z)-ethyl 4-((3,4-dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)diazenyl)benzoate | 3296 (N-H), 3070 (C-H aromatic), 2935, 2982 (C-H aliphatic), 1705, 1672 (C=O), 1606 (C=N), 1519 (C=C) | [5] |
| 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile | 3374, 3311, 3172 (NH₂), 2193 (CN) | [7] |
| 6-Amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile | 3241 (NH₂), 2221 (CN) | [7] |
| 6-Amino-4-(4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile | 3421, 3387, 3310, 3276 (OH, NH₂), 2176 (CN) | [7] |
| 6-Amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile | 3490, 3412, 3328, 3274, 3220 (NH₂), 2195 (CN) | [7] |
Table 3: ¹H-NMR Spectroscopic Data of Representative Pyranopyrazole Derivatives (in DMSO-d₆)
| Compound Description | ¹H-NMR Chemical Shifts (δ, ppm) | Reference(s) |
| 7-(2-Aminoethyl)-1,3,4-trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | 6.7–7.9 (m, 6H, Ar-H), 6.0 (s, 1H, Ar-H), 3.5 (t, 2H, CH₂CH₂), 3.1 (m, 2H, CH₂NH₂), 2.57 (s, 6H, CH₃), 2.2 (t, 2H, NH₂) | [5] |
| (Z)-3,4-dimethyl-1-(4-((4-nitrobenzylidene)amino)phenyl)pyrano[2,3-c]pyrazol-6(1H)-one | 9.1 (s, 1H, N=CH), 7.3–8.2 (m, 8H, Ar-H), 6.6 (s, 1H, Ar-H), 2.5 (s, 6H, CH₃) | [5] |
| 1-(4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)phenyl)-3-(naphthalen-1-yl)urea | 8.1–8.7 (m, 14H, Ar-H), 6.3 (s, 2H, N-H), 5.7 (s, 1H, Ar-H), 2.68 (s, 6H, CH₃) | [5] |
| 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile | 12.08 (s, 1H, NH), 7.15-7.33 (m, 5H, Ar-H), 6.85 (s, 2H, NH₂), 4.58 (s, 1H, CH), 1.77 (s, 3H, CH₃) | [7] |
| 6-Amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile | 9.08 (s, 1H, NH), 7.32-7.79 (m, 4H, Ar-H), 6.37 (s, 2H, NH₂), 4.23 (s, 1H, CH), 1.09 (s, 3H, CH₃) | [7] |
| 6-Amino-4-(4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile | 10.15 (s, 1H, OH), 8.34 (s, 1H, NH), 6.78-7.38 (m, 4H, Ar-H), 6.86 (s, 2H, NH₂), 3.65 (s, 1H, CH), 1.54 (s, 3H, CH₃) | [7] |
| 6-Amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile | 12.04 (s, 1H, NH), 8.83 (s, 1H, Ar-H), 6.52-6.71 (m, 4H, Ar-H), 6.77 (s, 2H, NH₂), 4.49 (s, 1H, CH), 3.70 (s, 3H, OCH₃), 1.81 (s, 3H, CH₃) | [7] |
Table 4: ¹³C-NMR Spectroscopic Data of Representative Pyranopyrazole Derivatives (in DMSO-d₆)
| Compound Description | ¹³C-NMR Chemical Shifts (δ, ppm) | Reference(s) |
| 7-(2-Aminoethyl)-1,3,4-trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | 12, 24, 42, 47, 90, 118, 120–129, 145, 151, 170 | [5] |
| 1-(4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)phenyl)-3-(naphthalen-1-yl)urea | 15, 21, 109, 116, 128, 120–129, 147, 148, 158, 162 | [5] |
| (Z)-ethyl 4-((3,4-dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)diazenyl)benzoate | 12, 14, 61, 115, 125–131, 145, 160, 165 | [5] |
| 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile | 9.69, 36.19, 57.15, 97.60, 120.74, 126.69, 127.42, 128.39, 135.53, 144.40, 154.73, 160.83 | [7] |
| 6-Amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile | 15.54, 32.78, 62.43, 102.43, 112.87, 120.74, 122.76, 124.56, 131.21, 142.28, 144.12, 156.21 | [7] |
| 6-Amino-4-(4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile | 16.26, 38.56, 61.12, 62.34, 102.12, 112.18, 116.65, 120.47, 122.91, 136.21, 138.12, 148.54, 149.12, 152.32, 158.12 | [7] |
| 6-Amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile | 9.79, 35.79, 55.57, 57.59, 97.85, 111.57, 115.37, 119.72, 120.87, 135.34, 135.55, 145.19, 147.29, 154.68, 160.64 | [7] |
Chemical Properties
The chemical properties of pyranopyrazole derivatives, such as their reactivity and acidity/basicity, are critical for understanding their mechanism of action and for the design of new analogues.
Reactivity
The synthesis of pyranopyrazoles often involves a multi-component reaction, highlighting the reactivity of the precursor molecules. The general reactivity of the pyranopyrazole scaffold allows for further functionalization. For instance, the amino group in 6-amino-pyranopyrazole derivatives can be reacted with aldehydes to form Schiff bases, which can then be used to synthesize other heterocyclic systems like thiazolidinones.[6]
pKa and Stability
Experimental Protocols
The following sections detail common experimental procedures for the synthesis and characterization of pyranopyrazole derivatives.
General Synthesis of 6-Amino-3-methyl-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles
A widely employed method for the synthesis of pyranopyrazole derivatives is a one-pot, four-component reaction.[7][8]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Ethanol (as solvent)
-
Catalyst (e.g., piperidine, silica grafted CuSnO₃)[7]
Procedure:
-
A mixture of the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate is prepared in ethanol.
-
A catalytic amount of a suitable catalyst is added to the reaction mixture.
-
The mixture is then refluxed or stirred at a specific temperature (e.g., 70°C) for a designated time, with the reaction progress monitored by Thin Layer Chromatography (TLC).[7]
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered.
-
The crude product is washed with a suitable solvent (e.g., water or cold ethanol) and then recrystallized to afford the pure pyranopyrazole derivative.[7]
Characterization Methods
The synthesized compounds are typically characterized by the following spectroscopic methods:
-
FT-IR Spectroscopy: To identify the presence of key functional groups (e.g., -NH₂, -CN, C=O).
-
¹H-NMR and ¹³C-NMR Spectroscopy: To elucidate the detailed molecular structure.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Visualizations
The following diagrams, generated using Graphviz, illustrate a common synthetic workflow for pyranopyrazole derivatives and a key signaling pathway where they may exert a biological effect.
Caption: A typical multi-component synthesis workflow for pyranopyrazole derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway with potential inhibition points by pyranopyrazole derivatives.[9][10][11][12][13]
Conclusion
This technical guide has summarized the key physical and chemical properties of pyranopyrazole derivatives, drawing from a range of scientific literature. The provided data tables, experimental protocols, and visualizations offer a foundational resource for researchers in the field. While significant progress has been made in the synthesis and characterization of these compounds, further studies are needed to systematically evaluate their pKa values and stability profiles, which are critical for advancing their development as therapeutic agents.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Pyranopyrazoles: Synthesis and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. sciensage.info [sciensage.info]
- 8. jetir.org [jetir.org]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tetrahydropyrano[4,3-c]pyrazoles: Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyrano[4,3-c]pyrazole core is a significant heterocyclic scaffold that has garnered increasing interest in medicinal chemistry due to its potent and diverse biological activities. This technical guide provides a comprehensive overview of the discovery and history of this heterocyclic system, with a detailed exploration of synthetic methodologies, including domino reactions and intramolecular cycloadditions. Furthermore, this document elucidates the known biological activities, particularly focusing on its anticancer properties and associated mechanisms of action. Experimental protocols for key synthetic transformations are provided, alongside a quantitative summary of biological data to serve as a valuable resource for researchers in the field of drug discovery and development.
Discovery and History
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone in the development of pharmaceuticals for over a century.[1] Its fusion with a tetrahydropyran ring gives rise to four possible isomers, with the pyrano[2,3-c]pyrazole system being the most extensively studied. The tetrahydropyrano[4,3-c]pyrazole scaffold, while less explored, has emerged as a promising framework in recent years, particularly in the quest for novel therapeutic agents.
A significant breakthrough in the synthesis and biological evaluation of this specific core was reported by Wang and colleagues, who developed a novel domino approach to construct indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazoles.[2] Their work not only provided an efficient synthetic route but also established the potent anticancer activity of these derivatives, thereby highlighting the therapeutic potential of this heterocyclic system.[2]
Synthetic Methodologies
The synthesis of the tetrahydropyrano[4,3-c]pyrazole core often involves multi-step sequences or elegant one-pot domino reactions that efficiently construct the fused ring system. Key strategies include intramolecular cycloadditions and domino reactions commencing from carefully chosen precursors.
Domino Synthesis of Indolyl-Substituted 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazoles
A notable and efficient method for the synthesis of functionalized tetrahydropyrano[4,3-c]pyrazoles is a domino reaction utilizing 1,4:3,6-dianhydrofructose as a chiral starting material. This approach, developed by Wang et al., involves a cascade of reactions including the formation of a phenylhydrazone, furanone ring opening, a Fischer indole synthesis, cyclization to form the pyrazole ring, and a final furan ring expansion to yield the tetrahydropyran moiety.[2]
Experimental Protocol: General Procedure for the Domino Synthesis
A mixture of 1,4:3,6-dianhydrofructose (1.0 mmol) and a substituted phenylhydrazine hydrochloride (1.2 mmol) in acetic acid (10 mL) is stirred at 110 °C for a specified time (typically 2-4 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives.[2]
Logical Workflow for the Domino Synthesis
Caption: Workflow for the domino synthesis of indolyl-tetrahydropyrano[4,3-c]pyrazoles.
Intramolecular Nitrile Oxide Cycloaddition (INOC) for the Synthesis of Fused Pyrano[4,3-c]pyrazole Systems
Another powerful strategy for the construction of fused pyrazole systems is the intramolecular nitrile oxide cycloaddition (INOC) reaction. This method has been successfully employed to synthesize the more complex pyrazolo[4′,3′:5,6]pyrano[4,3-c][3][4]oxazole ring system.[3][5] The key step involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes an intramolecular [3+2] cycloaddition with a tethered alkene or alkyne.
Experimental Protocol: Synthesis of 3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c][3][4]oxazoles
To a solution of the appropriate 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime (1.0 mmol) in dichloromethane (DCM, 10 mL), an aqueous solution of sodium hypochlorite (NaOCl) is added dropwise at room temperature. The reaction mixture is stirred vigorously for a designated period. After completion, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by chromatography to yield the desired fused isoxazoline product.[3][5]
Reaction Pathway for Intramolecular Nitrile Oxide Cycloaddition
Caption: Key steps in the intramolecular nitrile oxide cycloaddition for fused pyranopyrazoles.
Biological Activity and Therapeutic Potential
Derivatives of the tetrahydropyrano[4,3-c]pyrazole scaffold have demonstrated significant potential as anticancer agents. The indolyl-substituted derivatives, in particular, have been shown to exhibit potent cytotoxic activity against a range of human cancer cell lines.
Anticancer Activity
The anticancer potential of indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazoles has been evaluated against various human cancer cell lines, including MCF-7 (breast), EC-109 (esophageal), HGC-27 (gastric), and PC-3 (prostate).[2] Several of these compounds displayed greater potency than the standard anticancer drug 5-fluorouracil.[2] Notably, certain derivatives showed activity comparable to doxorubicin against the MCF-7 cell line.[2]
Table 1: In Vitro Anticancer Activity (IC₅₀, µM) of Selected Indolyl-Tetrahydropyrano[4,3-c]pyrazoles [2]
| Compound | MCF-7 | EC-109 | HGC-27 | PC-3 |
| 4c | ~Doxorubicin | >5-FU | >5-FU | >5-FU |
| 4d | ~Doxorubicin | >5-FU | >5-FU | >5-FU |
| 4i | >5-FU | >5-FU | 3x >5-FU | 3x >5-FU |
| 4j | >5-FU | 3x >5-FU | >5-FU | >5-FU |
| 5-Fluorouracil | 16.2 | 21.5 | 18.7 | 25.3 |
| Doxorubicin | 0.8 | 1.2 | 1.5 | 1.9 |
">5-FU" indicates greater potency than 5-fluorouracil. "3x >5-FU" indicates approximately three-fold greater potency than 5-fluorouracil. "~Doxorubicin" indicates potency close to that of doxorubicin.
Mechanism of Action and Signaling Pathways
While the precise signaling pathways are still under extensive investigation, the potent cytotoxic effects of these compounds suggest interference with critical cellular processes in cancer cells. The structural similarity of some pyrazole derivatives to known kinase inhibitors suggests that they may exert their effects by targeting specific kinases involved in cancer cell proliferation and survival. Further research is necessary to fully elucidate the molecular targets and signaling cascades modulated by tetrahydropyrano[4,3-c]pyrazole derivatives.
Conclusion and Future Directions
The tetrahydropyrano[4,3-c]pyrazole scaffold represents a promising and relatively underexplored area in medicinal chemistry. The development of efficient synthetic strategies, such as the domino reaction and intramolecular cycloadditions, has paved the way for the generation of diverse libraries of these compounds for biological screening. The significant anticancer activity exhibited by the indolyl-substituted derivatives underscores the therapeutic potential of this heterocyclic system.
Future research should focus on:
-
Expanding the diversity of substituents on the tetrahydropyrano[4,3-c]pyrazole core to establish comprehensive structure-activity relationships (SAR).
-
Elucidating the specific molecular targets and signaling pathways responsible for the observed biological activities.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them towards preclinical and clinical development.
The continued exploration of the tetrahydropyrano[4,3-c]pyrazole scaffold holds great promise for the discovery of novel and effective therapeutic agents for the treatment of cancer and potentially other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient synthesis of pyrazolo[4',3':5,6]pyrano[4,3-c][1,2]oxazoles via intramolecular nitrile oxide cycloaddition [epubl.ktu.edu]
- 5. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide presents a predictive spectroscopic profile based on the analysis of structurally related analogs. Furthermore, a representative, detailed experimental protocol for its synthesis is provided, adapted from established methods for similar pyranopyrazole scaffolds.
Core Compound Structure
IUPAC Name: this compound
Molecular Formula: C₁₀H₁₂N₂O₃
Molecular Weight: 212.21 g/mol
CAS Number: 518990-21-1
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for the title compound. These predictions are derived from the analysis of published data for analogous pyranopyrazole derivatives and fundamental principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~1.35 | Triplet | 3H | -OCH₂CH ₃ |
| ~2.90 | Triplet | 2H | CH ₂ (C7) |
| ~3.95 | Triplet | 2H | CH ₂ (C6) |
| ~4.30 | Quartet | 2H | -OCH ₂CH₃ |
| ~4.75 | Singlet | 2H | CH ₂ (C4) |
| ~8.50 (broad) | Singlet | 1H | NH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~14.5 | -OCH₂C H₃ |
| ~25.0 | C H₂ (C7) |
| ~60.0 | -OC H₂CH₃ |
| ~65.0 | C H₂ (C6) |
| ~68.0 | C H₂ (C4) |
| ~105.0 | C -3a |
| ~140.0 | C -7a |
| ~155.0 | C -3 |
| ~165.0 | C =O |
Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~2950 | Medium | C-H Stretch (Aliphatic) |
| ~1710 | Strong | C=O Stretch (Ester) |
| ~1620 | Medium | C=N Stretch |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~1100 | Strong | C-O-C Stretch (Pyrano) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 212 | [M]⁺ (Molecular Ion) |
| 183 | [M - C₂H₅]⁺ |
| 167 | [M - OC₂H₅]⁺ |
| 139 | [M - COOC₂H₅]⁺ |
Experimental Protocols
The following is a representative, detailed protocol for the synthesis of this compound, adapted from established multi-component reaction strategies for similar pyranopyrazole derivatives.
Reaction Scheme:
Caption: Synthetic pathway for the target compound.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of the enolate intermediate.
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser, add tetrahydro-4H-pyran-4-one (1.0 equivalent).
-
Stir the mixture at room temperature for 15 minutes.
-
Add diethyl oxalate (1.1 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
-
-
Step 2: Cyclization to form the pyranopyrazole ring.
-
Dissolve the crude intermediate from Step 1 in glacial acetic acid.
-
Add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.
-
Potential in Drug Discovery: A Conceptual Workflow
Pyranopyrazole scaffolds are recognized for their diverse biological activities and are considered privileged structures in medicinal chemistry. The following diagram illustrates a conceptual workflow for the investigation of novel pyranopyrazole derivatives in a drug discovery pipeline.
The Expanding Therapeutic Potential of Novel Pyranopyrazole Compounds: A Technical Guide
For Immediate Release
A comprehensive analysis of recent scientific literature reveals the significant and diverse biological activities of novel pyranopyrazole compounds, positioning them as promising candidates for the development of new therapeutic agents. This guide provides an in-depth overview of their anticancer, antimicrobial, and anti-inflammatory properties, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways, intended for researchers, scientists, and drug development professionals.
Pyranopyrazoles, a class of fused heterocyclic compounds, have garnered considerable attention in medicinal chemistry due to their versatile biological activities.[1][2][3] These compounds have demonstrated efficacy against a range of diseases, with research highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6]
Anticancer Activity: A Multi-Faceted Approach
Numerous studies have underscored the potent anticancer effects of newly synthesized pyranopyrazole derivatives. These compounds have shown cytotoxic efficacy against various cancer cell lines, including lung, breast, and colon cancer.[7][8]
For instance, a series of pyranopyrazole-based derivatives were evaluated for their antiproliferative activity against A549 human lung carcinoma and MCF-7 human breast carcinoma cell lines.[7] Notably, compounds 1b , 4b , and 7b exhibited 1.3- to 2.3-fold more potent antiproliferative activity than the standard drug doxorubicin against the A549 cell line.[7] Furthermore, compounds 1d and 3b were found to be 4.1- and 1.04-fold more powerful than doxorubicin against MCF-7 cancer cells, respectively.[7]
The mechanisms underlying the anticancer activity of these compounds are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerase II.[7] Compound 7b , for example, was found to induce apoptosis by increasing the levels of caspase-9 and elevating the Bax/BCL-2 ratio, while also causing cell cycle arrest in the S phase in A549 cancer cells.[7] Molecular docking studies have further elucidated the interaction of these compounds with biological targets, such as the TGF-βI receptor, which plays a crucial role in cancer progression.[5]
Quantitative Anticancer Data Summary
| Compound | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Selectivity Index (SI) | Reference |
| 1b | A549 | Not specified | Doxorubicin | Not specified | 27.72 | [7] |
| 1d | MCF-7 | Not specified | Doxorubicin | Not specified | Not specified | [7] |
| 3b | MCF-7 | Not specified | Doxorubicin | Not specified | Not specified | [7] |
| 4b | A549 | Not specified | Doxorubicin | Not specified | Not specified | [7] |
| 7b | A549 | Not specified | Doxorubicin | Not specified | 25.30 | [7] |
| 7b | Topo II | 2.07 | Doxorubicin | 2.56 | Not applicable | [7] |
| 11 | MCF-7 | 2.85 | Doxorubicin | Not specified | Not specified | [9] |
| 11 | HT-29 | 2.12 | 5-FU | 8.77 | Not specified | [9] |
| 12 | MCF-7 | Not specified | Doxorubicin | Not specified | Not specified | [9] |
| 15 | MCF-7 | Not specified | Doxorubicin | Not specified | Not specified | [9] |
| 25a | KB | 8 ± 2.217 | Not specified | Not specified | Not specified | [2] |
| 25b | KB | 7 ± 2.77 | Not specified | Not specified | Not specified | [2] |
| 25c | HepG2 | Not specified | Not specified | Not specified | Not specified | [2] |
| 25d | KB | 7.5 ± 1.49 | Not specified | Not specified | Not specified | [2] |
| 25e | HepG2 | 22.5 ± 3.09 | Not specified | Not specified | Not specified | [2] |
| 25f | A549 | 31.5 ± 2.02 | Not specified | Not specified | Not specified | [2] |
| 5f | MCF-7, HeLa, PC-3 | Potent | 5-Fluorouracil | Not specified | Not specified | [5] |
Visualizing the Anticancer Mechanism
Antimicrobial Activity: A Broad Spectrum of Action
Pyranopyrazole derivatives have also demonstrated significant antimicrobial properties against a variety of pathogenic bacteria and fungi.[10][11][12] Their efficacy has been confirmed through both in vitro and in silico studies, highlighting their potential as novel antibacterial and antifungal agents.[1][10]
One study reported the evaluation of five pyrano[2,3-c] pyrazole derivatives against four human pathogenic bacteria: E. coli, S. aureus, L. monocytogenes, and K. pneumoniae.[10] The results indicated that these compounds act as potent antibacterial agents.[10] Specifically, compound 5c showed the most significant activity against E. coli and K. pneumoniae with a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL.[1][10] Molecular docking studies suggest that these compounds may exert their effect by interacting with key bacterial enzymes such as MurB and DNA gyrase B.[10]
Quantitative Antimicrobial Data Summary
| Compound | Microorganism | Assay | Result | Unit | Reference |
| 5c | E. coli | MIC | 6.25 | mg/mL | [1][10] |
| 5c | K. pneumoniae | MIC | 6.25 | mg/mL | [1][10] |
| 5c | L. monocytogenes | MIC | 50 | mg/mL | [1] |
| c | S. aureus | MIC | 64 | µg/mL | [12] |
| d | S. aureus | MIC | 64 | µg/mL | [12] |
| 3c | Gram-positive & Gram-negative bacteria | Zone of Inhibition | Potent high inhibitory activity | mm | [11] |
| 4d | Various bacteria | Not specified | Highest antimicrobial activity | Not specified | [5] |
Visualizing the Antimicrobial Workflow
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pyranopyrazoles: Synthesis and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New pyranopyrazole based derivatives: Design, synthesis, and biological evaluation as potential topoisomerase II inhibitors, apoptotic inducers, and antiproliferative agents [pubmed.ncbi.nlm.nih.gov]
- 8. srrjournals.com [srrjournals.com]
- 9. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
The Pyranopyrazole Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can serve as privileged structures in drug discovery is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic systems, the pyranopyrazole nucleus has emerged as a particularly fruitful scaffold, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the pyranopyrazole core, detailing its synthesis, biological significance, and the structure-activity relationships that govern its therapeutic potential.
Introduction to the Pyranopyrazole Scaffold
Pyranopyrazoles are bicyclic heterocyclic compounds resulting from the fusion of a pyran ring with a pyrazole ring. This unique structural amalgamation gives rise to a versatile template that can be readily functionalized to interact with a diverse array of biological targets. The inherent features of the pyranopyrazole scaffold, including its hydrogen bonding capabilities, conformational rigidity, and synthetic accessibility, make it an attractive starting point for the design of novel therapeutic agents.[1][2]
Synthetic Strategies: The Power of Multicomponent Reactions
The synthesis of pyranopyrazole derivatives is most commonly and efficiently achieved through one-pot multicomponent reactions (MCRs).[3][4] These reactions, which involve the combination of three or more starting materials in a single synthetic operation, offer numerous advantages, including high atom economy, operational simplicity, and the rapid generation of molecular diversity. The most prevalent MCR for pyranopyrazole synthesis involves the condensation of a β-ketoester (such as ethyl acetoacetate), a hydrazine derivative, an aldehyde, and a source of active methylene, like malononitrile.[3][4]
Experimental Protocol: One-Pot Synthesis of Dihydropyrano[2,3-c]pyrazoles
This protocol outlines a general and widely used method for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount)
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) is taken in a round-bottom flask.
-
Ethanol (10 mL) is added to the mixture as a solvent.
-
A catalytic amount of piperidine is added to the reaction mixture.
-
The reaction mixture is then stirred at room temperature or refluxed for a specified period (typically 2-8 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials and catalyst.
-
The product is then dried under vacuum to afford the pure dihydropyrano[2,3-c]pyrazole derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Biological Activities and Therapeutic Potential
The pyranopyrazole scaffold has been extensively investigated for a wide range of pharmacological activities. The following sections highlight its prominence in anticancer and anti-inflammatory drug discovery.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of pyranopyrazole derivatives against various cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
A significant number of pyranopyrazole-based compounds have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6] These receptor tyrosine kinases play pivotal roles in tumor growth and the formation of new blood vessels that supply nutrients to the tumor.
Caption: Inhibition of EGFR and VEGFR-2 Signaling by Pyranopyrazoles.
The following table summarizes the in vitro cytotoxic activity of selected pyranopyrazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | HEPG2 | 0.06 (EGFR inhibition) | [5] |
| Compound 9 | HEPG2 | 0.22 (VEGFR-2 inhibition) | [5] |
| Compound 1 | HEPG2 | 0.71 | [5] |
| Compound 2 | HEPG2 | 0.52 | [5] |
| Compound 4 | HEPG2 | 0.45 | [5] |
| Compound 8 | HEPG2 | 0.31 | [5] |
| Compound 11 | HEPG2 | 0.63 | [5] |
| Compound 12 | HEPG2 | 0.33 | [5] |
| Compound 15 | HEPG2 | 0.48 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Pyranopyrazole test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the pyranopyrazole compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Anti-inflammatory Activity
Pyranopyrazole derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.
Caption: Inhibition of the COX-2 Inflammatory Pathway by Pyranopyrazoles.
The following table presents the in vivo anti-inflammatory activity of selected pyranopyrazole derivatives, typically evaluated using the carrageenan-induced paw edema model in rats and expressed as ED50 values (the dose required to produce 50% of the maximum effect).
| Compound ID | ED50 (µmol/kg) | Reference |
| Compound 10 | 35.7 | [8] |
| Compound 27 | 38.7 | [8] |
| Celecoxib (Reference) | 32.1 | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in sterile saline)
-
Pyranopyrazole test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Parenteral administration equipment (e.g., oral gavage needles)
-
Plethysmometer for measuring paw volume
Procedure:
-
Fast the rats overnight before the experiment but allow free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the pyranopyrazole test compound or the vehicle (for the control group) orally or intraperitoneally at a specific dose. A standard anti-inflammatory drug (e.g., indomethacin or celecoxib) is used as a positive control.
-
After a predetermined time (e.g., 30 or 60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage of inhibition of edema for each group is calculated relative to the control group.
-
The ED50 value can be determined from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyranopyrazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Key SAR observations include:
-
Substitution on the phenyl ring at the 4-position of the pyran ring: The electronic properties of substituents on this ring significantly influence activity. Both electron-donating and electron-withdrawing groups can modulate the potency, suggesting that both steric and electronic factors are important for target binding.
-
The N1-substituent of the pyrazole ring: The nature of the group at this position can impact the overall lipophilicity and hydrogen bonding potential of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.
-
The substituent at the 3-position of the pyrazole ring: This position is often a methyl or phenyl group and can influence the orientation of the molecule within the binding pocket of the target enzyme.
Conclusion and Future Directions
The pyranopyrazole scaffold represents a highly privileged and versatile core in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, has led to the discovery of numerous potent anticancer and anti-inflammatory agents. The continued exploration of this scaffold, through the synthesis of novel analogues and the elucidation of their mechanisms of action, holds great promise for the development of new and effective therapies for a variety of human diseases. Future research should focus on optimizing the pharmacokinetic properties of lead compounds, exploring novel biological targets, and leveraging computational modeling to guide the design of next-generation pyranopyrazole-based drugs.
References
- 1. One-pot, Multi-component Synthesis of Dihydropyrano(2,3-c)pyrazoles Catalysed by Preheated Fly-Ash in Aqueous Medium [jsciences.ut.ac.ir]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Potential Applications of Tetrahydropyrano[4,3-c]pyrazole-3-carboxylates and Related Isomers
Introduction
The fusion of pyran and pyrazole rings creates a class of heterocyclic compounds known as pyranopyrazoles, which have garnered significant attention from the medicinal and organic chemistry communities. These scaffolds are present in molecules with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Pyranopyrazoles can exist in four distinct isomeric forms: pyrano[2,3-c]pyrazole, pyrano[3,2-c]pyrazole, pyrano[3,4-c]pyrazole, and pyrano[4,3-c]pyrazole.[1] This technical guide focuses on the tetrahydropyrano[4,3-c]pyrazole-3-carboxylate core, a specific, highly functionalized derivative.
A comprehensive review of the current scientific literature reveals that research specifically detailing the synthesis and activity of the tetrahydropyrano[4,3-c]pyrazole-3-carboxylate scaffold is limited. However, extensive research exists for the closely related pyrano[2,3-c]pyrazole isomers, particularly their synthesis via efficient multicomponent reactions (MCRs). This guide will provide an in-depth overview of the established methodologies for synthesizing these related structures, offering valuable protocols and workflows that can be adapted by researchers to explore the synthesis of the target [4,3-c] isomer.
I. General Synthesis of the Pyrano[2,3-c]pyrazole Core via Multicomponent Reaction (MCR)
The most prevalent and efficient method for constructing the pyranopyrazole skeleton is a one-pot, four-component reaction (4CR). This approach aligns with the principles of green chemistry by minimizing steps, time, and waste while maximizing molecular complexity.[2] The typical reaction involves the condensation of a β-ketoester, hydrazine hydrate, an aromatic or aliphatic aldehyde, and an active methylene compound like malononitrile.
The reaction proceeds through a domino sequence of pyrazolone formation, Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. A variety of catalysts, including benign organocatalysts like L-proline or simple bases like triethylamine, can be employed, and reactions are often performed in environmentally friendly solvents such as water or ethanol.[3][4]
Logical Workflow for General 4CR Synthesis of Pyrano[2,3-c]pyrazoles
General Experimental Protocol for Pyrano[2,3-c]pyrazole Synthesis
This protocol is a generalized procedure based on several reported methods.[2][4]
-
Reaction Setup : To a stirred aqueous mixture (10 mL) of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol), an aldehyde (2 mmol), malononitrile (2 mmol), and a catalytic amount of triethylamine (e.g., 5 mol%) are added successively at room temperature.
-
Reaction Execution : The mixture is stirred vigorously in an open atmosphere for a period ranging from 15 minutes to several hours, depending on the specific substrates and catalyst used. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification : Upon completion, the precipitated solid product is collected by filtration.
-
Washing : The solid is washed with water and then with a mixture of ethyl acetate/hexane (e.g., 20:80) to remove impurities.
-
Recrystallization : The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure pyrano[2,3-c]pyrazole derivative.
II. Synthesis of Pyrano[2,3-c]pyrazole-3-carboxylates
To specifically introduce a carboxylate group at the C3 position of the pyrazole ring, the choice of the β-dicarbonyl starting material is critical. A study by Maarop et al. demonstrates a practical and efficient synthesis of ethyl pyrano[2,3-c]pyrazole-3-carboxylate derivatives by substituting the commonly used ethyl acetoacetate with diethyl oxaloacetate .[5] This four-component reaction proceeds efficiently in a refluxing acidic ethanolic solution without the need for an external catalyst.
The mechanism is proposed to proceed via the sequential formation of a pyrazolone intermediate from diethyl oxaloacetate and hydrazine, followed by a Michael reaction and a Thorpe-Ziegler cyclization to yield the final fused heterocyclic system.[5]
Experimental Workflow for Pyrano[2,3-c]pyrazole-3-carboxylate Synthesis
Detailed Experimental Protocol
Adapted from Maarop et al., 2018.[5]
-
Reactant Mixture : A solution of diethyl oxaloacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), an appropriate aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in absolute ethanol (10 mL) containing a catalytic amount of acetic acid (0.1 mL) is prepared.
-
Reaction Condition : The mixture is refluxed for 2-3 hours. The reaction progress is monitored by TLC.
-
Isolation : After completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate is collected by vacuum filtration.
-
Purification : The crude product is washed with cold ethanol and then purified by recrystallization from ethanol to afford the pure ethyl 6-amino-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate derivative.
Data on Synthesized Pyrano[2,3-c]pyrazole-3-carboxylates
The following table summarizes the quantitative data for a selection of synthesized derivatives from the cited literature.[5]
| Compound ID | Ar-substituent | Yield (%) | Melting Point (°C) |
| 1a | 4-Chlorophenyl | 75 | 228-229 |
| 1b | 4-Methoxyphenyl | 65 | 235-236 |
| 1c | 4-Ethoxyphenyl | 60 | 210-211 |
| 1g | 4-Bromophenyl | 73 | 221-222 |
| 1h | 4-Hydroxyphenyl | 57 | 217-218 |
III. Potential Biological Activities
While specific biological data for the target tetrahydropyrano[4,3-c]pyrazole-3-carboxylate is not available, the broader class of pyrazole and pyranopyrazole derivatives exhibits a wide spectrum of pharmacological activities. This suggests that the target scaffold is a promising area for drug discovery.
-
Anticancer Activity : Pyrazole derivatives have been shown to inhibit the growth of various tumor cells.[6] Some analogs act by inhibiting key enzymes in the cell cycle, such as Cyclin-Dependent Kinases (CDKs).
-
Antimicrobial and Antifungal Activity : Numerous pyrazole carboxamide derivatives have been synthesized and screened for their antimicrobial and antifungal properties, showing potential for developing new anti-infective agents.[7]
-
Anti-inflammatory Activity : The pyrazole nucleus is a core component of several nonsteroidal anti-inflammatory drugs (NSAIDs). Novel synthesized pyrazole derivatives continue to be evaluated for their potential as anti-inflammatory and analgesic agents.
IV. Conclusion and Future Outlook
The tetrahydropyrano[4,3-c]pyrazole-3-carboxylate scaffold represents an under-explored area of chemical space with significant potential for applications in medicinal chemistry. Although direct synthetic routes are not yet published, this guide provides a solid foundation based on the well-established chemistry of the isomeric pyrano[2,3-c]pyrazoles.
The robust and versatile four-component reaction is the key strategy for accessing this family of compounds. Researchers aiming to synthesize the target [4,3-c] isomer should focus on the strategic selection of starting materials. Specifically, the use of diethyl oxaloacetate is a proven method for introducing the C3-carboxylate moiety.[5] To achieve the tetrahydropyran ring and the [4,3-c] fusion, exploration of cyclic β-ketoesters or alternative pyran-forming annulation strategies would be a logical next step. The detailed protocols and workflows presented herein serve as a practical starting point for the synthesis and future investigation of this promising class of heterocyclic compounds.
References
- 1. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. tandfonline.com [tandfonline.com]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The pyrazole moiety is a key pharmacophore found in a variety of biologically active compounds.
Introduction
The tetrahydropyrano[4,3-c]pyrazole scaffold is a fused heterocyclic system that has garnered interest in the field of medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including acting as kinase inhibitors, anti-inflammatory agents, and modulators of ion channels.[1][2] Specifically, compounds with a pyran-fused pyrazole core have been investigated for their potential as fungicides, anti-inflammatory agents, and AMPA receptor agonists. The synthesis of this compound serves as a key step in the preparation of more complex derivatives for biological screening.[3] This document outlines a two-step synthetic route starting from commercially available reagents.
Synthesis Overview
The synthesis of the target compound is achieved through a two-step process:
-
Claisen Condensation: A crossed Claisen condensation between tetrahydropyran-4-one and diethyl oxalate to form the intermediate, ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate.
-
Pyrazole Formation: Cyclization of the dicarbonyl intermediate with hydrazine hydrate to yield the final product, this compound.
Quantitative Data Summary
| Parameter | Step 1: Claisen Condensation | Step 2: Pyrazole Formation | Overall (from patent) |
| Starting Material | Tetrahydropyran-4-one | Ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate | Tetrahydropyran-4-one |
| Key Reagents | Diethyl oxalate, LiHMDS | Hydrazine hydrate, Acetic acid | - |
| Solvent | Tetrahydrofuran (THF) | Glacial Acetic Acid | - |
| Reaction Temperature | -78 °C to room temperature | Reflux | - |
| Typical Yield | ~70-80% (estimated) | ~85-95% (estimated) | ~65% (for subsequent hydrolysis product)[3] |
| Product Purity | Intermediate used directly | >95% after purification | - |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate
This procedure is a standard crossed Claisen condensation.
-
Materials:
-
Tetrahydropyran-4-one
-
Diethyl oxalate
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon atmosphere setup.
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add LiHMDS solution (1.1 equivalents) to the cooled THF.
-
Slowly add a solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF to the LiHMDS solution, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add diethyl oxalate (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product, which is typically used in the next step without further purification.
-
Step 2: Synthesis of this compound
This step involves the cyclization of the β-dicarbonyl intermediate with hydrazine, a classic Knorr pyrazole synthesis.
-
Materials:
-
Crude Ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the crude product from Step 1 in glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterization Data (Expected)
-
¹H NMR: The spectrum is expected to show signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm), methylene protons of the pyran ring, and a broad singlet for the pyrazole N-H proton.
-
¹³C NMR: The spectrum should display signals for the carbonyl carbon of the ester, the carbons of the pyrazole and pyran rings, and the ethyl group carbons.
-
IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), C=O stretch of the ester (around 1700-1720 cm⁻¹), and C=N/C=C stretches of the pyrazole ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₁₂N₂O₃, MW: 196.20 g/mol ).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential mechanism of action via kinase inhibition for pyrazole-based compounds.
Potential Applications
The pyrazole nucleus is a privileged scaffold in medicinal chemistry.[2] Derivatives of pyrazole have been successfully developed as kinase inhibitors for oncology, anti-inflammatory drugs (e.g., Celecoxib), and agents targeting other biological pathways.[1] Furthermore, some pyrazole-containing molecules have been identified as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an important ion channel.[3][4] The title compound, this compound, represents a valuable building block for the synthesis of novel compounds to be screened for such biological activities. The ester functionality provides a convenient handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Amino-Carbonitrile-Pyrazole Identified in a Small Molecule Screen Activates Wild-Type and ∆F508 Cystic Fibrosis Transmembrane Conductance Regulator in the Absence of a cAMP Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multi-Component Synthesis of Pyranopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyranopyrazoles are a prominent class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. This privileged scaffold, consisting of a pyran ring fused to a pyrazole moiety, exhibits a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of pyranopyrazole derivatives is often achieved through multi-component reactions (MCRs), which offer several advantages over traditional linear synthetic routes, such as high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.[3] This document provides detailed protocols for the synthesis of pyranopyrazoles via a four-component reaction of an aldehyde, hydrazine hydrate, ethyl acetoacetate, and malononitrile, utilizing various catalytic systems.
General Reaction Scheme
The one-pot, four-component synthesis of 6-amino-3-methyl-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles generally proceeds as follows:
Figure 1: General reaction scheme for the four-component synthesis of pyranopyrazoles.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the quantitative data for the synthesis of pyranopyrazoles using different catalysts, highlighting the efficiency and reaction conditions of each method.
| Catalyst | Aldehyde (Ar) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Citric Acid (20 mol%) | 4-Cl-C₆H₄ | Ethanol:Water (1:1) | 80 | 30 min | 94 | [4] |
| Citric Acid (20 mol%) | 4-OCH₃-C₆H₄ | Ethanol:Water (1:1) | 80 | 35 min | 92 | [4] |
| Citric Acid (20 mol%) | 4-NO₂-C₆H₄ | Ethanol:Water (1:1) | 80 | 25 min | 96 | [4] |
| Triethylamine | 4-Cl-C₆H₄ | Water | Room Temp | 20 min | 92 | [3] |
| Triethylamine | 4-OCH₃-C₆H₄ | Water | Room Temp | 20 min | 90 | [3] |
| Triethylamine | 4-NO₂-C₆H₄ | Water | Room Temp | 20 min | 95 | [3] |
| Nano-Fe₃O₄ | Benzaldehyde | Water | Reflux | 60 min | 85 | [5] |
| Nano-Fe₃O₄ | 2-Hydroxybenzaldehyde | Water | Reflux | 60 min | 78 | [5] |
| Nano-Fe₃O₄ | Cinnamaldehyde | Water | Reflux | 60 min | 75 | [5] |
| Piperidine | 4-Cl-C₆H₄ | Ethanol | Room Temp | 2-3 h | 94 | [6] |
| Piperidine | 4-OCH₃-C₆H₄ | Ethanol | Room Temp | 2-3 h | 92 | [6] |
| L-proline | 4-Cl-C₆H₄ | Ethanol | Reflux | 3 h | 92 | [7] |
| Imidazole | 4-Cl-C₆H₄ | Water | 50 | 2 h | 93 | [6] |
Experimental Protocols
Protocol 1: Citric Acid Catalyzed Synthesis in Aqueous Ethanol
This protocol describes a green and efficient method for the synthesis of pyranopyrazoles using the biodegradable and readily available organocatalyst, citric acid.[4]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Malononitrile (1 mmol)
-
Citric acid (0.2 mmol, 20 mol%)
-
Ethanol
-
Water
-
Round-bottom flask (25 mL)
-
Magnetic stirrer with heating
-
TLC plates
-
Filtration apparatus
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), and malononitrile (1 mmol).
-
Add a 1:1 (v/v) mixture of ethanol and water (5 mL).
-
Add citric acid (0.2 mmol).
-
The reaction mixture is then stirred and heated at 80°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold water to remove the catalyst, and then air-dried.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure pyranopyrazole derivative.
Protocol 2: Triethylamine Catalyzed Synthesis in Water
This protocol outlines a simple and environmentally benign procedure for the synthesis of pyranopyrazoles in water at room temperature, using triethylamine as a basic catalyst.[3]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Hydrazine hydrate (2 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Malononitrile (2 mmol)
-
Triethylamine (1 mL)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, prepare an aqueous mixture of hydrazine hydrate (2 mmol).
-
To the stirred mixture, add ethyl acetoacetate (2 mmol), the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and triethylamine (1 mL) successively at room temperature.
-
Stir the reaction mixture vigorously in an open atmosphere for approximately 20 minutes.
-
The precipitated solid is then collected by filtration.
-
Wash the solid product with water, followed by a mixture of ethyl acetate/hexane (20:80).
-
The final product can be purified by recrystallization from ethanol.
Protocol 3: Nano-Fe₃O₄ Catalyzed Synthesis in Water
This protocol details the use of recyclable magnetic nanoparticles (nano-Fe₃O₄) as a heterogeneous catalyst for the synthesis of pyranopyrazoles under reflux conditions in water.[5]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Malononitrile (1 mmol)
-
Nano-Fe₃O₄ catalyst (1% w/w)
-
Water (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
External magnet
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (1 mmol), phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and malononitrile (1 mmol) in water (10 mL).
-
Add the nano-Fe₃O₄ catalyst (1% w/w of the total reactants).
-
Heat the reaction mixture to reflux with constant stirring for 60 minutes.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
The nano-Fe₃O₄ catalyst can be separated from the reaction mixture using an external magnet.
-
The solid product is then isolated by filtration, washed with water, and dried.
-
The product can be further purified by recrystallization if necessary.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the multi-component synthesis of pyranopyrazoles.
Signaling Pathway: Antibacterial Mechanism of Action
Many pyranopyrazole derivatives have demonstrated potent antibacterial activity. One of the key mechanisms of action is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.
Caption: Inhibition of bacterial DNA gyrase by pyranopyrazole derivatives.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. chemmethod.com [chemmethod.com]
- 7. lupinepublishers.com [lupinepublishers.com]
Application Notes and Protocols for the Synthesis of Pyranopyrazole Derivatives Using Nano-Fe3O4 Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of pyranopyrazole derivatives, a class of heterocyclic compounds with significant biological activities, utilizing various nano-Fe3O4 based catalysts. The use of magnetic iron oxide nanoparticles as catalysts offers a green, efficient, and economically viable approach due to their ease of separation and reusability.
Introduction
Pyranopyrazoles are privileged heterocyclic scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1] The synthesis is typically achieved through a one-pot, multi-component reaction involving an aldehyde, a β-ketoester (such as ethyl acetoacetate), malononitrile, and a hydrazine source.[2] This approach is highly atom-economical and environmentally friendly. The reaction mechanism generally proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerization steps.[3]
The use of heterogeneous magnetic nanocatalysts, particularly those based on nano-Fe3O4, has gained significant attention.[4] These catalysts offer several advantages, including high efficiency, operational simplicity, high product selectivity, and straightforward recovery and recycling using an external magnet, which aligns with the principles of green chemistry. This document outlines several protocols employing different variations of nano-Fe3O4 catalysts.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the quantitative data from various studies on the synthesis of pyranopyrazoles using different nano-Fe3O4 based catalysts, providing a comparative overview of their efficiency.
| Catalyst | Aldehyde Example | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Porous Carbon/Fe3O4 (PC/Fe3O4) | 4-Methylbenzaldehyde | 2 mg | Solvent-free | 100 | 5-10 min | 96 | [5] |
| Nano-Fe3O4 (from rust) | Benzaldehyde | 1% (w/w) | Water (10 mL) | Reflux | 60 min | Optimal yield noted | [1] |
| Fe3O4@CoFe-LDH | Various aldehydes | 20 mol% | Ethanol (5 mL) | 70 | 30 min | >90 | [6] |
| Fe3O4@L-Cys MNPs | Benzaldehyde | 25 mg | Ethanol (2 mL) | MWI (300W) | Specified time | High | [7] |
| Magnetic Fe3O4 Nanoparticles | Aldehydes/Ketones | Not specified | Water | Room Temp | Short | Up to 97 | |
| Fe3O4@g-C3N4 | Benzaldehyde | 15 mg | Ethanol | 80 | 60 min | High | [8] |
Experimental Protocols
Protocol 1: Synthesis using Porous Carbon/Fe3O4 (PC/Fe3O4) Nanocomposite
This protocol is based on a solvent-free, high-temperature synthesis.[5][9]
Materials:
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
PC/Fe3O4 nanocomposite (0.002 g)[5]
-
Ethanol (90%) for recrystallization
-
25 mL round-bottomed flask
-
Reflux condenser
-
External magnet
Procedure:
-
To a 25 mL round-bottomed flask equipped with a reflux condenser, add ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and PC/Fe3O4 nanocomposite (0.002 g).[5]
-
Stir the mixture at 100 °C for five minutes.[5]
-
Add the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) to the reaction mixture.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:n-hexane (3:7).[5]
-
Upon completion of the reaction, add warm ethanol to dissolve the product.[5]
-
Separate the PC/Fe3O4 nanocomposite catalyst from the solution using an external magnet.[5]
-
The recovered catalyst can be washed, dried, and reused for subsequent reactions.[5]
-
Recrystallize the obtained precipitate from 90% ethanol to yield the pure pyranopyrazole derivative.[5]
Protocol 2: Synthesis using Fe3O4@CoFe-LDH Nanocatalyst
This protocol utilizes a core-shell nanocatalyst in an alcohol solvent at a moderate temperature.[6]
Materials:
-
Ethyl acetoacetate (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Various aldehydes (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Fe3O4@CoFe-LDH nanocatalyst (20 mol%)[6]
-
Ethanol (5 mL)
-
Reaction flask
-
Stirrer and heating system
Procedure:
-
In a reaction flask, add ethyl acetoacetate (1.0 mmol), malononitrile (1.0 mmol), the chosen aldehyde (1.0 mmol), and hydrazine hydrate (1.0 mmol).[6]
-
Add the Fe3O4@CoFe-LDH nanocatalyst (20 mol%) and ethanol (5 mL).[6]
-
Stir the reaction mixture continuously at 70 °C for 30 minutes.[6]
-
Monitor the reaction's progress via thin-layer chromatography (TLC).[6]
-
After completion, the catalyst can be separated using an external magnet.[6]
-
The product can be purified by recrystallization from a suitable solvent.
Protocol 3: Room Temperature Synthesis using Magnetic Fe3O4 Nanoparticles in Water
This environmentally benign protocol is performed at room temperature in water.[4][10][11]
Materials:
-
Hydrazine hydrate
-
Ethyl acetoacetate
-
Aldehyde or Ketone
-
Malononitrile
-
Magnetic Fe3O4 nanoparticles
-
Water
Procedure:
-
A mixture of hydrazine hydrate, ethyl acetoacetate, an aldehyde or ketone, and malononitrile are reacted in the presence of a catalytic amount of magnetic Fe3O4 nanoparticles.[4]
-
The reaction is carried out in water at room temperature.[4]
-
The reaction proceeds for a short time, leading to high yields of the pyranopyrazole derivatives.[4]
-
Purification of the product is straightforward, and the catalyst is easily separated for reuse.[4]
Catalyst Reusability
A key advantage of nano-Fe3O4 catalysts is their reusability. For instance, the PC/Fe3O4 nanocomposite was recovered using an external magnet after the reaction was dissolved in warm ethanol. The recovered catalyst was reused three times with only a slight decrease in product yield.[5] Similarly, the Fe3O4@CoFe-LDH catalyst demonstrated the ability to be recycled and reused multiple times without a significant loss in its catalytic activity.[6][12]
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of pyranopyrazole derivatives using a recoverable nano-Fe3O4 catalyst.
Caption: General workflow for nano-Fe3O4 catalyzed pyranopyrazole synthesis.
Reaction Mechanism Pathway
The synthesis of pyranopyrazoles via this multi-component reaction is believed to follow the pathway outlined below.
Caption: Proposed reaction pathway for pyranopyrazole synthesis.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. scholar.ui.ac.id [scholar.ui.ac.id]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. oiccpress.com [oiccpress.com]
- 8. jsynthchem.com [jsynthchem.com]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the Stability and Performance of Fe₃O₄@CoFe-LDH Nanocatalyst in the Heterogeneous Catalytic Synthesis of pyrano[2,3-c]pyrazole Derivatives [jsynthchem.com]
Application of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of biological activities. Fused pyrazole systems, such as pyranopyrazoles, have garnered significant attention due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate belongs to this promising class of compounds. Its rigid, fused ring system presents a unique three-dimensional structure for interaction with biological targets, making it an attractive scaffold for the design of novel therapeutic agents. This document provides an overview of the potential applications of this compound and its derivatives in drug discovery, complete with experimental protocols and supporting data.
Synthesis
The synthesis of the tetrahydropyrano[4,3-c]pyrazole core is a key step in accessing these compounds for biological evaluation. A general and efficient method involves a multi-component reaction, which allows for the rapid assembly of the complex heterocyclic system from simple starting materials.
A plausible synthetic route to this compound is outlined below. This domino reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.
Caption: General workflow for the synthesis of this compound.
Potential Therapeutic Applications
Anticancer Activity
Derivatives of the tetrahydropyrano[4,3-c]pyrazole scaffold have demonstrated significant potential as anticancer agents. A notable study by Wang and colleagues in 2016 investigated a series of indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives. One of the synthesized compounds exhibited anticancer activity three times more potent than the commonly used chemotherapeutic drug 5-fluorouracil against a panel of human cancer cell lines, including MCF-7 (breast), HGC-27 (gastric), PC-3 (prostate), and EC-109 (esophageal).[1] This highlights the potential of this scaffold in the development of novel oncology drugs.
Table 1: Anticancer Activity of Representative Pyranopyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Indolyl-tetrahydropyrano[4,3-c]pyrazole analog | MCF-7, HGC-27, PC-3, EC-109 | 3x more active than 5-fluorouracil | Wang et al., 2016[1] |
| Pyrazole Derivative 1 | A549 (Lung) | 26 | Wei et al. |
| Pyrazole Derivative 2 | HepG-2 (Liver) | 0.71 | Zhang et al.[1] |
| Pyrazole Derivative 3 | BGC823 (Gastric) | 0.71 | Zhang et al.[1] |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for cytotoxicity testing.
Anti-inflammatory Activity
The pyrazole nucleus is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. This suggests that this compound and its derivatives could also possess anti-inflammatory properties. The potential mechanism of action could involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) or the modulation of pro-inflammatory signaling pathways.
Caption: Potential mechanism of anti-inflammatory action via COX inhibition.
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound and reference NSAID (e.g., celecoxib)
-
Assay buffer
-
Detection reagent (e.g., for measuring prostaglandin E2 production)
-
96-well plate
-
Plate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Incubation: Add the test compound at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add the COX enzyme solution to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.
-
Reaction Termination: Stop the reaction after a defined time (e.g., 10 minutes) by adding a stop solution.
-
Detection: Measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyranopyrazole derivatives against various viruses. For instance, certain derivatives have shown inhibitory activity against human coronavirus 229E (HCoV-229E) and the main protease (Mpro) of SARS-CoV-2. This suggests that this compound could serve as a scaffold for the development of novel antiviral agents.
Table 2: Antiviral Activity of Representative Pyranopyrazole Derivatives
| Compound Class | Virus | Target | Activity | Reference |
| Pyranopyrazole Derivatives | HCoV-229E | - | Moderate to high selectivity indices | El-kalyoubi et al., 2024 |
| Pyranopyrazole Derivatives | SARS-CoV-2 | Mpro | High inhibition percentages | El-kalyoubi et al., 2024 |
This assay is used to determine the ability of a compound to inhibit the replication of a virus.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for coronaviruses)
-
Virus stock of known titer
-
Culture medium and overlay medium (containing low-melting-point agarose)
-
Test compound
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of the test compound.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells with a formaldehyde solution and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).
Conclusion
This compound and its derivatives represent a versatile and promising scaffold for the discovery of new drugs. The available data strongly suggest their potential as anticancer, anti-inflammatory, and antiviral agents. The provided protocols offer a starting point for researchers to explore the biological activities of this compound class further. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in vivo studies to validate their therapeutic potential.
References
Application Notes and Protocols: Pyranopyrazoles as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of pyranopyrazole derivatives as potent antimicrobial agents. It includes a summary of their activity against various microorganisms, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.
Introduction
Pyranopyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The fused pyran and pyrazole ring system provides a versatile scaffold for the development of novel therapeutic agents. This document focuses on their application as antimicrobial agents, providing researchers with the necessary information to explore their potential in combating drug-resistant pathogens.
Antimicrobial Activity of Pyranopyrazole Derivatives
Pyranopyrazole derivatives have demonstrated significant efficacy against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as some fungi.[4] The antimicrobial potency is often influenced by the nature and position of substituents on the pyranopyrazole core.
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various pyranopyrazole derivatives against selected microbial strains, as reported in the literature.
Table 1: Antibacterial Activity of Pyrano[2,3-c]pyrazole Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| 5c | Escherichia coli | 6250 | [5] |
| Klebsiella pneumoniae | 6250 | [5] | |
| Listeria monocytogenes | 50000 | [5] | |
| Staphylococcus aureus | Not specified | [5] | |
| 4j (biphenyl analog) | Gram-positive strains | 0.5 - 2 | [6][7][8] |
| Gram-negative strains | 2 - 8 | [6][7][8] |
Table 2: DNA Gyrase Inhibition by Pyranopyrazole Derivatives
| Compound ID | Target Enzyme | IC50 (µg/mL) | Reference |
| 4j (biphenyl analog) | DNA Gyrase | 6.29 | [6][7][8] |
| Ciprofloxacin (Reference) | DNA Gyrase | 10.2 | [6][7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of pyranopyrazole derivatives as antimicrobial agents.
Synthesis of Pyranopyrazole Derivatives (General Workflow)
The synthesis of pyranopyrazoles is often achieved through multi-component reactions (MCRs), which offer advantages such as high efficiency and atom economy.[1][3] A common approach involves a one-pot condensation of an aldehyde, malononitrile, a hydrazine derivative, and a β-ketoester.[3][9][10]
Caption: General workflow for the synthesis and purification of pyranopyrazole derivatives.
Antimicrobial Susceptibility Testing
This method provides a qualitative assessment of the antimicrobial activity.
Protocol:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Spread the inoculum evenly onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Create wells of a defined diameter (e.g., 6 mm) in the agar plate.
-
Add a specific volume of the pyranopyrazole solution (at a known concentration) to each well.
-
Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.[5]
This method determines the minimum concentration of the compound that inhibits the visible growth of the microorganism.
Protocol:
-
Prepare a series of two-fold dilutions of the pyranopyrazole compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[5]
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
DNA Gyrase Inhibition Assay
This assay is used to investigate the mechanism of action of the pyranopyrazole derivatives.
Protocol:
-
The assay is typically performed using a supercoiling assay kit.
-
Incubate supercoiled DNA with DNA gyrase in the presence of varying concentrations of the pyranopyrazole compound.
-
A known DNA gyrase inhibitor (e.g., ciprofloxacin) is used as a positive control.
-
The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis.
-
Inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, can be determined.[6][7][8]
Proposed Mechanism of Action
Several studies suggest that pyranopyrazoles exert their antimicrobial effect by targeting essential bacterial enzymes. Molecular docking studies have indicated that these compounds can bind to the active sites of DNA gyrase and MurB, an enzyme involved in peptidoglycan biosynthesis.[5] The inhibition of these enzymes disrupts critical cellular processes, leading to bacterial cell death.
Caption: Proposed mechanism of action for pyranopyrazole antimicrobial activity.
Conclusion
Pyranopyrazole derivatives represent a promising class of antimicrobial agents with the potential to address the growing challenge of antibiotic resistance. Their broad-spectrum activity, coupled with novel mechanisms of action, makes them attractive candidates for further drug development. The protocols and data presented in this document provide a solid foundation for researchers to build upon in the quest for new and effective antimicrobial therapies.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Pyranopyrazoles as efficient antimicrobial agents: Green, one pot and multicomponent approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Introducing of novel class of pyrano[2,3- c]pyrazole-5-carbonitrile analogs with potent antimicrobial activity, DNA gyrase inhibition, and prominent pharmacokinetic and CNS toxicity profiles supported by molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Functionalized Pyranopyrazole Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer activities of functionalized pyranopyrazole derivatives, detailing their mechanisms of action and providing protocols for their evaluation. Pyranopyrazoles are a class of heterocyclic compounds that have emerged as promising scaffolds in the development of novel anticancer agents due to their diverse biological activities.[1][2][3]
I. Introduction to Pyranopyrazole Derivatives
Pyranopyrazole derivatives are fused heterocyclic systems that have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects.[1][2] Their structural versatility allows for modifications that can enhance their potency and selectivity against various cancer targets.[3][4] Numerous studies have reported the synthesis and evaluation of novel pyranopyrazole derivatives, highlighting their potential as lead compounds in cancer therapy.[1][2][5]
II. Mechanisms of Anticancer Activity
Functionalized pyranopyrazole derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression and angiogenesis.
A. Induction of Apoptosis
Several pyranopyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells.
-
Reactive Oxygen Species (ROS) Generation: Some derivatives trigger apoptosis through the generation of reactive oxygen species (ROS) within cancer cells.[6][7] Elevated ROS levels can lead to oxidative stress and damage to cellular components, ultimately activating apoptotic pathways.
-
Caspase Activation: The apoptotic cascade is often mediated by a family of proteases called caspases. Pyranopyrazole derivatives have been observed to activate key executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[6][7]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for regulating apoptosis. Certain pyranopyrazole compounds have been found to disrupt this balance, for instance by down-regulating Bcl-2 and up-regulating Bax, thereby promoting apoptosis.[8][9]
Signaling Pathway: ROS-Mediated Apoptosis
Caption: Pyranopyrazole-induced ROS generation leading to apoptosis.
B. Cell Cycle Arrest
Pyranopyrazole derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, preventing them from proceeding to division.
-
G1/S Phase Arrest: Some compounds cause an accumulation of cells in the G1 phase, preventing their entry into the S phase, where DNA replication occurs.[10][11]
-
G2/M Phase Arrest: Other derivatives have been shown to arrest the cell cycle at the G2/M checkpoint, inhibiting the transition from the G2 phase to mitosis.[4][12] This is often associated with the inhibition of microtubule polymerization.[12][13]
-
p53-Independent Pathway: Notably, some pyranopyrazole derivatives can induce cell cycle arrest through a p53-independent pathway by upregulating the expression of the p21 gene, a cyclin-dependent kinase inhibitor.[14]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing pyranopyrazole-induced cell cycle arrest.
C. Inhibition of Tyrosine Kinases
A significant number of pyranopyrazole derivatives have been identified as potent inhibitors of tyrosine kinases, which are critical enzymes in cancer cell signaling.
-
EGFR and VEGFR-2 Inhibition: Certain fused pyrazole derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[15][16] The simultaneous inhibition of these receptors can effectively suppress tumor growth, proliferation, and angiogenesis.[15]
-
CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) plays a vital role in the G1 to S phase transition of the cell cycle.[17] Several pyrazole-based analogs have been developed as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis.[10][17]
Signaling Pathway: Dual EGFR/VEGFR-2 Inhibition
Caption: Dual inhibition of EGFR and VEGFR-2 by pyranopyrazole derivatives.
III. Quantitative Data on Anticancer Activity
The anticancer potency of pyranopyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Derivative Class | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Reference |
| Fused Pyrazoles | HepG2 | 0.31 - 0.71 | Erlotinib | 10.6 | [15][16] |
| Fused Pyrazoles | HepG2 | 0.31 - 0.71 | Sorafenib | 1.06 | [16] |
| Pyranopyrazole (5f) | MCF-7, HeLa, PC-3 | Not specified, but potent | 5-Fluorouracil | Not specified | [2] |
| Dihydropyrazole (3f) | MDA-MB-468 (24h) | 14.97 | Paclitaxel | 49.90 | [6][7] |
| Dihydropyrazole (3f) | MDA-MB-468 (48h) | 6.45 | Paclitaxel | 25.19 | [6][7] |
| Pyranopyrazole (4a) | MCF-7 | 10.15 | Tamoxifen | Not specified | [5] |
| Pyranopyrazole (4a) | MDA-MB-231 | 16.32 | Tamoxifen | Not specified | [5] |
| Pyrazole (5b) | A549 | Potent (5-35 fold > ABT-751) | ABT-751 | Not specified | [12][13] |
| Pyrazole (5b) | K562 | Potent (5-35 fold > ABT-751) | ABT-751 | Not specified | [12][13] |
| Pyrazole-platinum(II) (PtPz1) | MCF-7 (24h) | 17 | - | - | [11] |
| Pyrazole-platinum(II) (PtPz1) | MCF-7 (48h) | 11 | - | - | [11] |
| Pyrazoline (1b) | HepG-2 | 6.78 | Cisplatin | 29.48 | [18] |
| Pyrazole (5) | MCF-7 | 8.03 | Roscovitine | 0.99 (CDK2) | [17] |
IV. Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer activity of functionalized pyranopyrazole derivatives.
A. Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol is for determining the cytotoxic effects of pyranopyrazole derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyranopyrazole derivative stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyranopyrazole derivative in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells treated with vehicle (e.g., 0.1% DMSO) as controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
B. Protocol for Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cancer cells treated with pyranopyrazole derivatives using flow cytometry.[6][7]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Pyranopyrazole derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyranopyrazole derivative at its IC50 concentration for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
C. Protocol for Cell Cycle Analysis
This protocol is for determining the effect of pyranopyrazole derivatives on the cell cycle distribution of cancer cells.[14][17]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Pyranopyrazole derivative
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the pyranopyrazole derivative as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold PBS. Add the cells dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
V. Conclusion
Functionalized pyranopyrazole derivatives represent a versatile and promising class of compounds for the development of novel anticancer therapies. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways underscores their therapeutic potential. The protocols and data presented here provide a framework for researchers to further explore and develop these compounds as effective anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel series of pyrazole-platinum(II) complexes as potential anti-cancer agents that induce cell cycle arrest and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 13. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 16. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of Pyrazole Compounds in Inflammation Research
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a wide range of pathologies, from autoimmune disorders to neurodegenerative diseases and cancer.[1][2] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant anti-inflammatory prowess.[1][2] This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of novel pyrazole compounds, with a focus on their mechanisms of action, including the inhibition of key inflammatory mediators.
Key Anti-inflammatory Mechanisms of Pyrazole Derivatives
Novel pyrazole compounds exert their anti-inflammatory effects through various mechanisms, primarily by targeting key enzymes and signaling pathways involved in the inflammatory cascade. A significant number of pyrazole derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[1][3][4][5][6][7] This selectivity is advantageous as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.[1][6]
Beyond COX-2 inhibition, certain pyrazole derivatives have shown the ability to inhibit 5-lipoxygenase (5-LOX), another crucial enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes.[1][8] Some compounds exhibit dual COX/LOX inhibitory activity, offering a broader spectrum of anti-inflammatory action.[1] Furthermore, the anti-inflammatory activity of pyrazoles extends to the modulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6), and the suppression of the NF-κB signaling pathway.[1][6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo anti-inflammatory activities of representative novel pyrazole compounds from recent studies.
Table 1: In Vitro Anti-inflammatory Activity of Novel Pyrazole Compounds
| Compound ID | Target | IC50 (µM) | Assay System | Reference |
| 3,5-diarylpyrazole | COX-2 | 0.01 | Enzyme Inhibition Assay | [1] |
| Pyrazole-thiazole hybrid | COX-2 | 0.03 | Enzyme Inhibition Assay | [1] |
| Pyrazole-thiazole hybrid | 5-LOX | 0.12 | Enzyme Inhibition Assay | [1] |
| Pyrazolo-pyrimidine | COX-2 | 0.015 | Enzyme Inhibition Assay | [1] |
| Compound 2a | COX-2 | 0.01987 | Enzyme Inhibition Assay | [3] |
| Compound 3b | COX-2 | 0.03943 | Enzyme Inhibition Assay | [3] |
| Compound 5b | COX-2 | 0.03873 | Enzyme Inhibition Assay | [3] |
| Compound 5e | COX-2 | 0.03914 | Enzyme Inhibition Assay | [3] |
| Compound 4a | NADPH Oxidase | ~10 | Human Platelets | [9] |
| Compound 4f | NADPH Oxidase | ~10 | Human Platelets | [9] |
| Compound 4g | NADPH Oxidase | ~10 | Human Platelets | [9] |
| Pyrazolone 5a-f | COX-2 | 1.50 - 20.71 | Enzyme Inhibition Assay | [4] |
| Aminopyrazole 6a-f | COX-2 | 1.15 - 56.73 | Enzyme Inhibition Assay | [4] |
| Compound 11 | COX-2 | 0.0162 | Enzyme Inhibition Assay | [7] |
| Compound 16 | COX-2 | 0.0201 | Enzyme Inhibition Assay | [7] |
Table 2: In Vivo Anti-inflammatory Activity of Novel Pyrazole Compounds
| Compound ID | Animal Model | Assay | Dose | % Inhibition of Edema | Reference |
| Pyrazole-thiazole hybrid | Rat | Carrageenan-induced paw edema | Not Specified | 75% | [1] |
| Pyrazole derivatives | Rat | Carrageenan-induced paw edema | 10 mg/kg | 65-80% | [10] |
| Compound 4 | Rat | Histamine-induced paw edema | 10 mg/kg | High | [11] |
| Compounds 3, 7, 9, 11 | Rat | Carrageenan-induced paw edema | Not Specified | Potent | [12] |
| Compound AD 532 | Rat | Carrageenan-induced paw edema | Not Specified | Promising | [5] |
| Thiophene analog 3 | Rat | Acute anti-inflammatory assay | ED50 | More potent than diclofenac | [13] |
| Thienopyrimidine 10 | Rat | Acute anti-inflammatory assay | ED50 | More potent than diclofenac | [13] |
| Thienopyrimidine 11 | Rat | Acute anti-inflammatory assay | ED50 | More potent than diclofenac | [13] |
Signaling Pathways and Experimental Workflows
Caption: Key inflammatory pathways targeted by novel pyrazole compounds.
Caption: Workflow for in vitro screening of pyrazole compounds.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate as an intermediate in organic synthesis
Application Notes and Protocols: Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Topic: this compound as an intermediate in organic synthesis.
Introduction
This compound is a heterocyclic compound featuring a fused pyran and pyrazole ring system. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyranopyrazole derivatives, including roles as kinase inhibitors.[1][2][3] This document provides detailed protocols for the synthesis of this valuable intermediate and explores its application in the construction of pharmacologically active molecules, such as inhibitors of NF-κB-inducing kinase (NIK) and potential modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[1]
Physicochemical and Spectroscopic Data
The structural and physical properties of this compound (CAS 518990-21-1) are summarized below.
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₃ |
| Molecular Weight | 196.21 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥99%[1] |
| Spectroscopic Data | ¹H NMR, IR, MS: Available from chemical suppliers and literature.[4] A representative summary is provided below. |
| Spectroscopic Data Summary | |
| ¹H NMR | Spectral data available, confirming the presence of the ethyl ester and the tetrahydropyranopyrazole core.[4] |
| IR | Characteristic peaks corresponding to N-H, C=O (ester), and C-O-C functional groups are observable.[4] |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight is a key feature.[4] |
Experimental Protocols
The following protocols are based on established synthetic methods for this compound and its subsequent hydrolysis.[1]
Synthesis of this compound (3)
This synthesis is a two-step process starting from tetrahydropyran-4-one (1).
Step 1: Synthesis of Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate (2)
-
In a suitable reaction vessel under an inert atmosphere, dissolve tetrahydropyran-4-one (1) and diethyl oxalate in anhydrous tetrahydrofuran (THF).
-
Cool the solution to a temperature between -70 and -80 °C.
-
Slowly add a solution of lithium bis(trimethylsilyl)amide (LHMDS) in THF to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed for a specified time until completion (monitored by TLC).
-
Upon completion, the reaction is quenched, and the crude product, ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate (2), is isolated and used directly in the next step without further purification.
Step 2: Cyclization to this compound (3)
-
Dissolve the crude intermediate (2) in glacial acetic acid.
-
Control the temperature of the solution at 20-30 °C.
-
Slowly add hydrazine hydrate dropwise to the solution.
-
After the addition, stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, add water and ethyl acetate to the reaction mixture.
-
Adjust the pH by adding solid sodium carbonate and stir for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine all organic layers and wash with brine.
-
Concentrate the solution under reduced pressure.
-
Add petroleum ether to the residue to induce precipitation and then collect the solid by filtration to afford the crude white solid of this compound (3). This crude product is typically of sufficient purity for subsequent steps.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target intermediate.
Applications in Organic Synthesis
This compound is a versatile intermediate for the synthesis of more complex, biologically active molecules. Its pyrazole core is a key pharmacophore in many kinase inhibitors.
Intermediate for NIK Inhibitors and the NF-κB Signaling Pathway
The non-canonical NF-κB signaling pathway is crucial for immune regulation, and its aberrant activation is linked to various inflammatory diseases and cancers. NF-κB-inducing kinase (NIK) is the central regulator of this pathway. Pyrazole-containing compounds have been identified as selective inhibitors of NIK.[1][5]
The title compound serves as an excellent starting material for the synthesis of NIK inhibitors. The pyrazole nitrogen can be functionalized, and the ester group can be converted to an amide to introduce further diversity and modulate biological activity.
NF-κB Signaling Pathway and NIK Inhibition
Caption: Inhibition of the non-canonical NF-κB pathway by a pyranopyrazole-based NIK inhibitor.
Potential Intermediate for CFTR Modulators
The pyrazole scaffold is also found in molecules designed to correct the function of the mutated Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which is responsible for cystic fibrosis.[6][7] The title compound could be a precursor for developing novel CFTR correctors. The general synthetic strategy would involve the transformation of the ester group into various amides and functionalization of the pyrazole ring to optimize the structure-activity relationship for CFTR modulation.
General Workflow for Derivatization
Caption: Potential synthetic modifications of the title compound.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. The provided protocols offer a reliable route to its synthesis, and its structure provides a key building block for the development of targeted therapeutics, particularly kinase inhibitors for diseases involving the NF-κB pathway and potentially for novel CFTR modulators. Researchers in drug discovery can utilize this intermediate to generate libraries of novel compounds for biological screening.
References
- 1. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound(518990-21-1) 1H NMR spectrum [chemicalbook.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolylthiazole as DeltaF508-cystic fibrosis transmembrane conductance regulator correctors with improved hydrophilicity compared to bithiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Pyranopyrazoles: A Detailed Guide for Researchers
Abstract
Pyranopyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and drug development due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2][3][4][5][6] This document provides a comprehensive set of application notes and protocols for the synthesis, characterization, and biological evaluation of pyranopyrazoles, tailored for researchers, scientists, and professionals in drug development.
Synthesis of Pyranopyrazoles
A common and efficient method for synthesizing pyranopyrazole derivatives is through a one-pot, multi-component reaction.[3][4][7] This approach offers several advantages, including simplicity, high yields, and environmental friendliness.[4][8]
General Protocol for Four-Component Synthesis
This protocol describes the synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Malononitrile (1.2 mmol)
-
Hydrazine hydrate (2 mmol)[9]
-
Ethanol (as solvent)[10]
-
Catalyst (e.g., piperidine, taurine, or a solid-supported catalyst)[1][10]
Procedure:
-
To a mixture of the aromatic aldehyde, ethyl acetoacetate, and malononitrile in ethanol, add a catalytic amount of a suitable catalyst.
-
Add hydrazine hydrate to the reaction mixture.
-
Reflux the mixture for a specified time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyranopyrazole derivative.[9][10]
Spectroscopic Characterization
The structural elucidation of newly synthesized pyranopyrazole compounds is crucial and is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the molecular structure of pyranopyrazoles. Both ¹H NMR and ¹³C NMR spectra are typically recorded.
Instrumentation:
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[12][13]
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[12]
Table 1: Representative NMR Spectral Data for a Pyranopyrazole Derivative [10][11]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 1.54 | s | - | CH₃ |
| 3.65 | s | - | OCH₃ (if present) | |
| 4.65 | s | - | CH (dihydropyran ring) | |
| 6.86 | s | - | NH₂ | |
| 7.15-7.38 | m | - | Aromatic-H | |
| 10.15 | s | - | NH (pyrazole ring) | |
| ¹³C | 16.26 | - | - | CH₃ |
| 38.56 | - | - | CH (dihydropyran ring) | |
| 58.91 | - | - | C-CN | |
| 96.45 | - | - | C (pyran-fused) | |
| 120.47 | - | - | CN | |
| 126-145 | - | - | Aromatic-C | |
| 152.32 | - | - | C=N | |
| 158.12 | - | - | C-NH₂ |
Note: The exact chemical shifts will vary depending on the specific substituents on the pyranopyrazole core.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.
Instrumentation:
-
Mass Spectrometer (e.g., AEI MS-902, VG Micromas LTD-30)[14]
Procedure:
-
The mass spectra are typically obtained using electron impact (EI) ionization at 70 eV.[14]
-
The fragmentation pattern is analyzed to identify characteristic losses, such as the elimination of CO, followed by the loss of a hydrogen atom and an RCN group.[14]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the pyranopyrazole molecule.
Instrumentation:
Sample Preparation:
-
Prepare a KBr pellet containing a small amount of the synthesized compound.
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for Pyranopyrazoles [10]
| Wavenumber (cm⁻¹) | Functional Group |
| 3421, 3310 | NH₂ stretching |
| 3276 | NH stretching |
| 2176 | C≡N stretching |
| 1650-1600 | C=N, C=C stretching |
| 1024 | C-O stretching |
X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of the pyranopyrazole molecule, including bond lengths, bond angles, and intermolecular interactions.[16]
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the pyranopyrazole derivative, often by slow evaporation of a saturated solution in an appropriate solvent.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.[16]
-
Data Collection: Collect X-ray diffraction data using a diffractometer, typically at a low temperature (e.g., 100-120 K) to minimize thermal vibrations.[16]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares techniques.[17]
Biological Evaluation
Pyranopyrazoles are widely investigated for their potential as therapeutic agents. The following protocols outline standard assays for evaluating their antimicrobial and anticancer activities.
Antimicrobial Activity Assays
The antimicrobial potential of pyranopyrazole derivatives is commonly assessed against a panel of pathogenic bacteria and fungi.[18]
This method is used for preliminary screening of antimicrobial activity.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Klebsiella pneumoniae (Gram-negative))[18][19]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[18]
-
Nutrient agar or Mueller-Hinton agar
-
Sterile petri dishes
-
Stock solutions of pyranopyrazole compounds in DMSO.[19]
-
Standard antibiotic and antifungal drugs (positive controls)
-
DMSO (negative control)
Procedure:
-
Prepare and sterilize the agar medium and pour it into petri dishes.
-
Once the agar solidifies, inoculate the plates with the test microorganisms.
-
Create wells of a specific diameter in the agar.
-
Add a defined volume of the test compound solution, positive control, and negative control into separate wells.[20]
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[19][20]
-
Measure the diameter of the inhibition zone around each well.[19]
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2][19]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal suspensions (adjusted to a specific CFU/mL)[19]
-
Broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Serial dilutions of the pyranopyrazole compounds.
-
Resazurin or other viability indicators (optional)
Procedure:
-
Dispense the broth medium into the wells of a 96-well plate.
-
Perform serial dilutions of the test compounds across the wells.
-
Inoculate each well with the microbial suspension.
-
Include positive (microbes only) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[19]
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[2][20]
Table 3: Example of Antimicrobial Activity Data for a Pyranopyrazole Derivative
| Compound | Test Organism | Inhibition Zone (mm) | MIC (µg/mL) |
| Pyranopyrazole-X | S. aureus | 22 ± 0.4 | 64 |
| E. coli | 15 ± 0.2 | 128 | |
| C. albicans | 18 ± 0.3 | 64 | |
| Standard Drug | S. aureus | 25 ± 0.5 | 8 |
Anticancer Activity Assays
The cytotoxic effects of pyranopyrazoles against various cancer cell lines are often evaluated using the MTT assay.[21]
This colorimetric assay measures cell viability based on the metabolic activity of the cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), HCT-116 (colon))[21][22]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Standard anticancer drug (e.g., Doxorubicin)[21]
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyranopyrazole compounds and the standard drug for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium and add MTT solution to each well.
-
Incubate for 3-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[22]
Table 4: Example of Anticancer Activity Data for a Pyranopyrazole Derivative [21][22]
| Compound | Cell Line | IC₅₀ (µM) |
| Pyranopyrazole-Y | MCF-7 | 10.6 ± 2.3 |
| HepG2 | 6.1 ± 1.9 | |
| HCT-116 | 17.4 ± 3.2 | |
| Doxorubicin | MCF-7 | 64.8 ± 4.1 |
| HepG2 | 24.7 ± 3.2 | |
| HCT-116 | 40.0 ± 3.9 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for pyranopyrazole characterization.
Signaling Pathway Inhibition (Hypothetical)
Many pyrazole-containing compounds are known to inhibit protein kinases involved in cancer progression.[23]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a pyranopyrazole derivative.
References
- 1. Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Frontiers | Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst [frontiersin.org]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyranopyrazoles as efficient antimicrobial agents: Green, one pot and multicomponent approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis Characterization of Pyrano-[23-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 10. sciensage.info [sciensage.info]
- 11. Novel Pyranopyrazoles: Synthesis and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. echemcom.com [echemcom.com]
- 13. mdpi.com [mdpi.com]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. researchgate.net [researchgate.net]
- 21. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
In Vitro Biological Screening of Pyranopyrazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro biological screening of pyranopyrazole compounds, a class of heterocyclic molecules with significant therapeutic potential. Pyranopyrazoles have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] These notes offer a comprehensive guide to evaluating the efficacy of novel pyranopyrazole derivatives.
Anticancer Activity Screening
Pyranopyrazole derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against various cancer cell lines.[1][2][3][4] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[4][5][6][7][8]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a primary screening tool to determine the cytotoxic potential of pyranopyrazole compounds.
Experimental Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, PC-3, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1][2][3]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[9]
-
Compound Treatment: Pyranopyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 24-72 hours.[9][10]
-
MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals by viable cells.[9]
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Pyranopyrazole Derivative 5f | MCF-7 | 48 | 1.23 | [2] |
| Pyranopyrazole Derivative 5f | HeLa | 48 | 2.45 | [2] |
| Pyranopyrazole Derivative 5f | PC-3 | 48 | 3.12 | [2] |
| Pyrazole-indole hybrid 7a | HepG2 | 48 | 6.1 | [11] |
| Pyrazole-indole hybrid 7b | HepG2 | 48 | 7.9 | [11] |
| Fused Pyrazole Derivative 12 | HepG2 | 48 | <1.06 | [12] |
Apoptosis Induction Assays
To elucidate the mechanism of cell death induced by pyranopyrazole compounds, apoptosis assays are crucial.
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][10]
-
Caspase Activity Assays: Fluorometric or colorimetric assays can be used to measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[5][10]
-
DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds to DNA and is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[6]
Experimental Workflow for Apoptosis Detection:
Caption: Workflow for detecting apoptosis induced by pyranopyrazole compounds.
Cell Cycle Analysis
Pyranopyrazole derivatives can exert their anticancer effects by arresting the cell cycle at specific phases.[8][9]
Experimental Protocol:
-
Cell Treatment: Cancer cells are treated with the pyranopyrazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).[5]
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.
Signaling Pathway for Cell Cycle Arrest:
Caption: Pyranopyrazole-induced cell cycle arrest signaling.
Antimicrobial Activity Screening
Pyranopyrazole compounds have shown promising activity against a range of pathogenic bacteria and fungi.[13][14][15][16]
Agar Well Diffusion Method
This method is used for the preliminary screening of the antimicrobial activity of pyranopyrazole derivatives.
Experimental Protocol:
-
Microbial Culture: Bacterial (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungal (e.g., Aspergillus niger, Candida albicans) strains are cultured in appropriate broth media.[13][16]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is spread evenly onto the surface of an agar plate.
-
Well Preparation: Wells are punched into the agar using a sterile cork borer.
-
Compound Application: A specific concentration of the pyranopyrazole compound (dissolved in a solvent like DMSO) is added to each well. A standard antibiotic (e.g., Ofloxacin, Chloramphenicol) and the solvent serve as positive and negative controls, respectively.[13][14]
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[13]
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Experimental Protocol:
-
Serial Dilutions: The pyranopyrazole compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15][16]
Data Presentation:
| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Pyranopyrazole 4b | Bacillus subtilis | 18 | - | [14] |
| Pyranopyrazole 4b | Staphylococcus aureus | 20 | - | [14] |
| Pyrazole derivative 21a | Staphylococcus aureus | - | 62.5 | [16] |
| Pyrazole derivative 21a | Aspergillus niger | - | 2.9 | [16] |
| Pyrano[2,3-c] pyrazole 5c | Klebsiella pneumoniae | - | 6.25 | [15] |
Anti-inflammatory Activity Screening
Pyranopyrazole derivatives have been investigated for their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory mediators.[17][18][19]
In Vitro COX Inhibition Assay
This assay measures the ability of pyranopyrazole compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
Experimental Protocol:
-
Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and their substrate (e.g., arachidonic acid) are prepared in a suitable buffer.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the pyranopyrazole compounds.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Product Measurement: The production of prostaglandin E2 (PGE2) is measured using an ELISA kit or other suitable methods.
-
Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated. A higher selectivity index (IC50 COX-1 / IC50 COX-2) indicates a more selective COX-2 inhibitor, which is desirable to reduce gastrointestinal side effects.[17]
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole-pyridazine hybrid 6f | - | 1.15 | - | [17] |
| Pyrazole-pyridazine hybrid 5f | - | 1.50 | - | [17] |
| Celecoxib (Reference) | - | - | - | [17] |
Inhibition of Pro-inflammatory Cytokines
Pyranopyrazole compounds can also be screened for their ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[17][18]
Experimental Workflow for Anti-inflammatory Screening:
Caption: Workflow for evaluating the anti-inflammatory activity of pyranopyrazole compounds.
NF-κB Signaling Pathway Inhibition:
Caption: Inhibition of the NF-κB signaling pathway by pyranopyrazole compounds.
These detailed protocols and application notes provide a solid foundation for researchers to effectively screen and characterize the biological activities of novel pyranopyrazole compounds, facilitating the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoformulation of a Novel Pyrano[2,3-c] Pyrazole Heterocyclic Compound AMDPC Exhibits Anti-Cancer Activity via Blocking the Cell Cycle through a P53-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 13. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Synthesis, Antimicrobial Studies, and Molecular Docking Simulation of Novel Pyran, Pyrazole, and Pyranopyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Newly synthesized pyranopyrazole nicotinamides derivatives as potent anti-inflammatory agents: In-silico, in-vitro, and in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely recognized and effective method involves a two-step process. The first step is the formation of an intermediate, ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate, by reacting tetrahydropyran-4-one with diethyl oxalate. This is followed by a cyclization reaction of the intermediate with hydrazine hydrate to yield the final product.[1]
Q2: I am experiencing a consistently low yield. What are the potential causes?
A2: Low yields in this synthesis can arise from several factors:
-
Incomplete initial reaction: The formation of the dicarbonyl intermediate may not have gone to completion.
-
Suboptimal cyclization conditions: The subsequent reaction with hydrazine hydrate is sensitive to pH and temperature.
-
Side reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.
-
Purity of starting materials: Impurities in tetrahydropyran-4-one, diethyl oxalate, or hydrazine hydrate can interfere with the reaction.
Q3: What are the likely side products in this synthesis?
A3: Potential side products can include incompletely cyclized intermediates, products from the self-condensation of tetrahydropyran-4-one, or the formation of regioisomers if a substituted hydrazine is used. In the cyclization step, the hydrazine has two nucleophilic nitrogen atoms, and under certain conditions, this could potentially lead to different cyclization products, although with hydrazine hydrate, this is less of a concern.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a suitable technique to monitor the progress of both reaction steps. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.
Q5: What are the recommended purification methods for the final product?
A5: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If recrystallization is insufficient to remove impurities, column chromatography on silica gel is an effective alternative.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Suggestion |
| Incomplete formation of the dicarbonyl intermediate | Ensure the reaction of tetrahydropyran-4-one and diethyl oxalate goes to completion by monitoring with TLC. Consider extending the reaction time or optimizing the base and temperature. |
| Inefficient cyclization with hydrazine hydrate | The pH of the reaction mixture is crucial. The reaction is typically carried out in a solvent like glacial acetic acid to facilitate the cyclization.[1] Ensure the dropwise addition of hydrazine hydrate at a controlled temperature (e.g., 20-30°C) to prevent exothermic reactions and side product formation.[1] |
| Degradation of reactants | Use freshly distilled or high-purity starting materials. Hydrazine hydrate can degrade over time and should be handled with care. |
| Suboptimal reaction temperature | For the initial Claisen condensation, very low temperatures (e.g., -70 to -80 °C) are often required.[1] For the cyclization, a moderate temperature with overnight stirring is typically sufficient.[1] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Suggestion |
| Unreacted starting materials or intermediate | Improve the reaction conversion by optimizing reaction time and temperature. For purification, consider an additional washing step or recrystallization. |
| Formation of colored byproducts | This can sometimes occur due to impurities in the hydrazine or side reactions.[2] Treatment of the crude product with activated charcoal during recrystallization can help remove some colored impurities. |
| Difficulty in removing solvent | After extraction, ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate) before concentrating under reduced pressure. |
Experimental Protocols
Synthesis of Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate (Intermediate)
This protocol is based on the general principles of a Claisen condensation.
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrahydropyran-4-one and diethyl oxalate in a suitable anhydrous solvent like tetrahydrofuran (THF).
-
Cool the mixture to a low temperature, typically between -70°C and -80°C.
-
Slowly add a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to the cooled solution while maintaining the low temperature.
-
Stir the reaction mixture at this temperature for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction carefully with a suitable acidic solution.
-
Perform a work-up procedure, typically involving extraction with an organic solvent, followed by washing and drying of the organic phase.
-
The crude intermediate can be used directly in the next step or purified further if necessary.
Synthesis of this compound (Final Product)
This protocol is based on the procedure outlined in patent CN108546266B.[1]
-
Dissolve the crude ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate in glacial acetic acid.
-
Control the temperature of the solution between 20-30°C.
-
Slowly add hydrazine hydrate dropwise to the solution.
-
After the addition is complete, stir the mixture at room temperature, typically overnight.
-
Monitor the reaction for completion using TLC.
-
Once the reaction is complete, add water and ethyl acetate to the mixture.
-
Adjust the pH to 8-9 using a solid base like sodium carbonate.
-
Stir for approximately 30 minutes, then separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine all organic layers and wash with brine.
-
Concentrate the organic phase under reduced pressure.
-
Add petroleum ether to the residue to induce precipitation (pulping).
-
Filter the white solid to obtain the crude product.
-
The crude product can be further purified by recrystallization.
Data Presentation
Table 1: Summary of a Reported Synthesis Yield
| Step | Product | Starting Materials | Overall Yield | Purity | Reference |
| 1 & 2 | 1,4,6,7-tetrahydropyrano[4,3-C] pyrazole-3-carboxylic acid | Tetrahydropyran-4-one, Diethyl oxalate, Hydrazine hydrate | 65% | 99% | [1] |
Note: The patent describes the synthesis of the carboxylic acid, which involves a final hydrolysis step of the target ethyl ester. The yield reported is for the overall three-step process.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Potential side reactions in the synthesis.
References
Common side reactions in pyranopyrazole synthesis and their avoidance
Welcome to the technical support center for pyranopyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate common challenges and side reactions encountered during the synthesis of pyranopyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for pyranopyrazole synthesis, and where do side reactions typically occur?
The most common method for synthesizing pyranopyrazoles is a one-pot, multi-component reaction.[1][2] This process typically involves four key components: an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. The reaction proceeds through a domino sequence of three main steps:
-
Knoevenagel Condensation: The aldehyde reacts with an active methylene compound, such as malononitrile, usually catalyzed by a mild base.[3] This step forms an electrophilic α,β-unsaturated compound known as the Knoevenagel adduct (e.g., an arylidenemalononitrile).
-
Michael Addition: In parallel, the hydrazine hydrate and ethyl acetoacetate react to form a pyrazolone intermediate. This intermediate then acts as a nucleophile, attacking the Knoevenagel adduct in a Michael-type addition.[4][5]
-
Intramolecular Cyclization: The resulting Michael adduct undergoes a final intramolecular cyclization and tautomerization to yield the stable, fused pyranopyrazole ring system.[2][4]
Side reactions can occur at each stage. For instance, the Knoevenagel condensation may be reversible or may not proceed to completion. The Michael adduct may be stable and fail to cyclize, or reactants may undergo self-condensation under inappropriate conditions.[3]
Q2: My reaction is yielding a stable, open-chain intermediate instead of the final cyclized pyranopyrazole. How can I fix this?
The isolation of the acyclic Michael adduct is a common issue where the final intramolecular cyclization step fails to occur. This often happens if the reaction conditions are not optimal for the final ring-closing step.
Troubleshooting Steps:
-
Increase Temperature: Gently refluxing the reaction mixture can provide the necessary activation energy for the cyclization to proceed. Many protocols report success at temperatures between 80 °C and refluxing ethanol.[4][5]
-
Change the Catalyst: The choice of catalyst is crucial. While basic catalysts like piperidine or triethylamine are common, sometimes a Lewis acid or a different type of catalyst can better facilitate the final cyclization.[6] For instance, catalysts like L-proline or various nanoparticles have been shown to be effective.[7]
-
Solvent Choice: The polarity of the solvent can influence the stability of the intermediate. Switching from a non-polar to a polar protic solvent like ethanol or even an aqueous medium can promote the cyclization step.
Q3: My TLC plate shows multiple spots, and the yield of the desired product is low. What are the likely byproducts and how can I improve selectivity?
A complex reaction mixture with low yield often points to competing side reactions or suboptimal reaction conditions.
Common Byproducts:
-
Knoevenagel Adduct: The intermediate formed from the aldehyde and malononitrile can be a major byproduct if the subsequent Michael addition is slow.
-
Pyrazolone Intermediate: The initial product from the reaction of hydrazine and ethyl acetoacetate may remain unreacted.
-
Aldehyde Self-Condensation: Using a strong base can induce the self-condensation of the aldehyde (an aldol condensation), leading to impurities.[3]
Strategies for Improving Selectivity and Yield:
-
Catalyst Optimization: The catalyst is the most critical factor influencing reaction rate and selectivity. Using an efficient catalyst can significantly reduce reaction times and minimize the formation of side products.[8][9] Green and reusable catalysts like nano-Fe3O4 or CoFe2O4 have been reported to give excellent yields in short reaction times.[5][10]
-
Solvent Selection: While many syntheses are performed in ethanol, solvent-free conditions or using water as a green solvent have also proven highly effective, often leading to simpler workups and higher purity.[8][11]
-
Temperature Control: Running the reaction at room temperature can sometimes be sufficient with a highly active catalyst.[12] However, for less reactive substrates, heating under reflux may be necessary to drive the reaction to completion.[4]
Data Presentation: Effect of Reaction Conditions
The selection of an appropriate catalyst and solvent system is paramount for achieving high yields and minimizing side reactions. The following table summarizes the performance of various catalysts in the synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| None (Catalyst-Free) | Neat | Room Temp. | 3-11 min | 37-88 | [11] |
| Titanium Dioxide (nano) | Solvent-Free | Room Temp. | 15-30 min | 81-96 | [13][14] |
| Yttrium Iron Garnet (YIG) | Solvent-Free | 80 | 20 min | 89-95 | [5] |
| L-proline | Ethanol | Reflux | 2-3 h | 85-94 | [7] |
| Piperidine | Ethanol | Room Temp. | 5-6 h | 82-95 | [15] |
| CoFe2O4 (nanoparticles) | Water | Room Temp. | 5 min (Ultrasound) | 92-98 | [5] |
| Glycine | Water | 25 | 5-20 min | 85-95 | [16] |
| Urea | EtOH:H2O (1:1) | Room Temp. | 2-3 h | 89 | [12] |
Visual Troubleshooting Guides
Logical Workflow for Troubleshooting
This diagram provides a step-by-step guide to diagnosing and solving common issues during pyranopyrazole synthesis.
References
- 1. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review [mdpi.com]
- 5. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemcom.com [echemcom.com]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mild, four-component synthesis of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles catalyzed by titanium dioxide nano-sized particles | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. urfjournals.org [urfjournals.org]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Catalyst Concentration for Pyranopyrazole Synthesis
Welcome to the technical support center for the synthesis of pyranopyrazoles. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the optimization of catalyst concentration in pyranopyrazole synthesis. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for pyranopyrazole synthesis?
A1: A wide variety of catalysts have been successfully employed for the synthesis of pyranopyrazoles. These can be broadly categorized as:
-
Homogeneous Catalysts: These include bases like triethylamine, piperidine, and 1,4-diazabicyclo[2.2.2]octane (DABCO), as well as ionic liquids such as 1-butyl-3-methylimidazolium hydroxide ([bmim][OH]).[1][2]
-
Heterogeneous Catalysts: This is a large group that includes metal oxide nanoparticles (e.g., magnesium oxide, Fe3O4, ZnS), silica-supported catalysts (e.g., CuSnO3:SiO2), and various functionalized materials.[1][3] These are often favored for their ease of recovery and reusability.[4]
-
Green and Biocatalysts: Environmentally friendly options such as L-proline, γ-alumina, lemon peel powder, and enzymes like Aspergillus niger Lipase (ANL) have also been reported.[1][4][5]
Q2: How does catalyst concentration typically affect the yield of pyranopyrazole synthesis?
A2: Catalyst concentration is a critical parameter that directly influences the reaction yield and rate. Generally, increasing the catalyst amount from a low level will increase the product yield up to an optimal point.[6] However, further increasing the catalyst concentration beyond this optimum may not lead to a significant improvement in yield and can sometimes even lead to a decrease due to side reactions or catalyst aggregation.[3][5] It is crucial to perform a catalyst loading study to determine the most efficient concentration for a specific reaction.
Q3: Can the synthesis of pyranopyrazoles be performed without a catalyst?
A3: In some cases, the synthesis of pyranopyrazoles can proceed without a catalyst, particularly under specific conditions like solvent-free reactions at elevated temperatures or under microwave irradiation.[2][7] However, the absence of a catalyst often results in significantly lower yields and longer reaction times.[3] For efficient and high-yielding synthesis, a catalyst is generally recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst concentration for pyranopyrazole synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive or Insufficient Catalyst: The catalyst may be deactivated, or the concentration might be too low to effectively promote the reaction. | 1. Verify Catalyst Activity: Ensure the catalyst is fresh and has been stored correctly. For heterogeneous catalysts, check for proper activation if required.2. Increase Catalyst Loading: Systematically increase the catalyst concentration in small increments (e.g., from 2 mol% to 10 mol%) to identify the optimal loading.[6]3. Screen Different Catalysts: The chosen catalyst may not be suitable for the specific substrates. Test a different catalyst from a different class (e.g., switch from a base catalyst to a solid acid catalyst).[1] |
| Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can all impact catalyst performance. | 1. Optimize Temperature: Some catalysts require specific temperature ranges to be effective. Try running the reaction at a higher or lower temperature.2. Solvent Screening: The choice of solvent can significantly affect catalyst activity and solubility of reactants. Test a range of solvents with different polarities (e.g., ethanol, water, acetonitrile, or solvent-free conditions).[3][8]3. Extend Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using TLC or another appropriate analytical technique. | |
| Formation of Multiple Side Products | Excessive Catalyst Concentration: Too much catalyst can sometimes lead to undesired side reactions or product degradation. | 1. Reduce Catalyst Loading: If you observe significant side product formation, try decreasing the amount of catalyst used.2. Milder Catalyst: Consider using a less reactive catalyst to improve selectivity towards the desired product. |
| High Reaction Temperature: Elevated temperatures can promote the formation of byproducts. | 1. Lower the Reaction Temperature: Attempt the reaction at a lower temperature to see if it improves the product profile. | |
| Difficulty in Catalyst Recovery (Heterogeneous Catalysts) | Fine Particle Size: The catalyst particles may be too small, making them difficult to separate by filtration. | 1. Centrifugation: Use centrifugation followed by decantation as an alternative to filtration for recovering fine catalyst particles.2. Magnetic Catalysts: Employ magnetic nanocatalysts (e.g., Fe3O4-based) which can be easily separated using an external magnet.[4] |
| Catalyst Leaching: The active catalytic species may be leaching from the solid support into the reaction mixture. | 1. Hot Filtration Test: Filter the catalyst from the hot reaction mixture and allow the filtrate to continue reacting. If the reaction proceeds, it indicates leaching. In this case, a more stable catalyst support may be needed. |
Data Presentation
The following tables summarize the effect of catalyst loading for different types of catalysts in the synthesis of pyranopyrazoles.
Table 1: Effect of YS-Fe3O4@PMO/IL-Cu Nanocatalyst Loading [8]
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 0.12 | 75 |
| 2 | 0.24 | 88 |
| 3 | 0.36 | 95 |
| 4 | 0.48 | 95 |
Reaction Conditions: Benzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol) in H2O at 25°C under ultrasonic conditions.
Table 2: Effect of Silica Grafted CuSnO3 Catalyst Amount [3]
| Entry | Catalyst Amount (mol) | Time (min) | Yield (%) |
| 1 | 0.1 | 50 | 69 |
| 2 | 0.2 | 40 | 81 |
| 3 | 0.3 | 28 | 87 |
| 4 | 0.4 | 20 | 92 |
| 5 | 0.5 | 15 | 91 |
Reaction Conditions: 3-Nitrobenzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol) in ethanol at 70°C.
Table 3: Effect of Lemon Peel Powder Catalyst Amount [5]
| Entry | Catalyst Amount (wt%) | Yield (%) |
| 1 | 5 | 70 |
| 2 | 10 | 85 |
| 3 | 15 | 85 |
Reaction Conditions: Reactants in ethanol under reflux condition.
Experimental Protocols
General Procedure for Four-Component Synthesis of Pyranopyrazoles using a Heterogeneous Catalyst:
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in the chosen solvent (e.g., 5 mL of ethanol).
-
Catalyst Addition: Add the optimized amount of the heterogeneous catalyst to the reaction mixture.
-
Reaction: Stir the mixture at the optimized temperature for the required amount of time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Catalyst Recovery: After the reaction is complete, separate the catalyst from the reaction mixture. For solid catalysts, this can be done by filtration or centrifugation. For magnetic catalysts, an external magnet can be used.
-
Product Isolation: The solvent in the filtrate is evaporated under reduced pressure. The resulting solid crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to obtain the pure pyranopyrazole derivative.
Visualizations
Caption: Experimental workflow for pyranopyrazole synthesis.
Caption: Troubleshooting low yield in pyranopyrazole synthesis.
References
- 1. jetir.org [jetir.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. sciensage.info [sciensage.info]
- 4. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex: an efficient nanocatalyst for the green synthesis of pyranopyrazoles [frontiersin.org]
Technical Support Center: Purification of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on typical synthesis routes, such as the reaction of a β-keto ester derivative with hydrazine hydrate in acetic acid, common impurities may include:
-
Unreacted starting materials (e.g., 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)ethyl acetate, hydrazine hydrate).
-
Residual glacial acetic acid used as a solvent.
-
Byproducts from incomplete cyclization or side reactions.
-
Hydrolyzed product: 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylic acid, especially if water is present during workup or storage.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques for this compound are typically recrystallization and column chromatography. A simple washing or slurrying step may also be effective for removing certain impurities.
Q3: My purified product is an oil, but I expect a solid. What should I do?
A3: If your product is an oil, it may be due to the presence of residual solvent or impurities that are depressing the melting point. Try removing all volatile residues under high vacuum. If it remains an oil, purification by column chromatography is recommended. Seeding the oil with a previously obtained crystal of the pure compound, if available, can sometimes induce crystallization.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound should be assessed using a combination of techniques such as:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | - Product loss during recrystallization due to high solubility in the chosen solvent. - Inefficient elution from the chromatography column. - Adsorption of the product onto the stationary phase. | - For recrystallization, cool the solution slowly and for a longer duration. Minimize the amount of solvent used. Try a different solvent system (see Table 1). - For column chromatography, adjust the eluent polarity. A more polar eluent may be required to elute the product. Ensure proper packing of the column. |
| Product Contaminated with Starting Material | - Incomplete reaction. - Inappropriate purification method. | - Monitor the reaction to completion using TLC. - If the starting material has a significantly different polarity, column chromatography is the preferred method for separation. |
| Presence of Acetic Acid in the Final Product | - Incomplete removal after the reaction. | - Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove the acetic acid before extraction. - Co-evaporate the product with a high-boiling point, non-reactive solvent like toluene to azeotropically remove residual acetic acid. |
| Oily or Gummy Product After Recrystallization | - Impurities are preventing crystallization. - The solvent is not appropriate for crystallization. | - Attempt purification by column chromatography first to remove the impurities, followed by recrystallization. - Try a different solvent or a co-solvent system for recrystallization (see Table 1). |
| Multiple Spots on TLC After Purification | - Incomplete separation of impurities. - Decomposition of the product on the silica gel. | - For column chromatography, use a shallower solvent gradient for better resolution. - If decomposition is suspected on silica gel, consider using a different stationary phase like neutral alumina. A rapid purification (flash chromatography) can also minimize contact time and potential degradation. |
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent/Solvent System | Rationale/Expected Outcome |
| Recrystallization | Ethanol (EtOH) | Often a good choice for pyrazole derivatives, providing good solubility at high temperatures and lower solubility at room temperature.[1] |
| Methanol (MeOH) | Similar to ethanol, but the higher polarity may affect solubility.[2] | |
| Ethyl Acetate (EtOAc) / Hexane | A co-solvent system where the product is dissolved in a minimum of hot ethyl acetate, and hexane is added until turbidity is observed, followed by cooling. Good for compounds of intermediate polarity. | |
| Dichloromethane (DCM) / Hexane | Similar to EtOAc/Hexane, suitable for less polar compounds. | |
| Column Chromatography (Silica Gel) | Ethyl Acetate / Hexane Gradient (e.g., 10% to 50% EtOAc) | A standard choice for separating compounds of moderate polarity. The gradient allows for the elution of less polar impurities first, followed by the product.[3] |
| Dichloromethane / Methanol Gradient (e.g., 1% to 5% MeOH) | A more polar system suitable if the product has low mobility in EtOAc/Hexane. | |
| Slurry/Washing | Petroleum Ether | A non-polar solvent that can be used to wash the crude solid and remove non-polar impurities. The final product of the hydrolyzed acid is purified by pulping in petroleum ether.[4] |
| Diethyl Ether | Can be used for washing to remove some organic impurities. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent from Table 1. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel with the adsorbed product onto the top of the column.
-
Elution: Begin eluting the column with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexane).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
References
- 1. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting NMR Peak Assignments for Pyranopyrazole Structures
This guide provides solutions to common challenges encountered during the NMR peak assignment of pyranopyrazole derivatives, addressing the needs of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: The N-H proton signal in my pyranopyrazole spectrum is broad or has disappeared entirely. What is the cause and how can I resolve this?
A1: This is a frequent issue caused by chemical exchange between the N-H proton and residual water or other protic impurities in the NMR solvent, as well as potential tautomeric exchange. This exchange can occur at a rate that broadens the signal or even makes it unobservable on the NMR timescale.
Troubleshooting Steps:
-
Use a Dry Solvent: Ensure your deuterated solvent is dry. Using a freshly opened ampule or drying the solvent over molecular sieves can minimize proton exchange with water.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help.[1]
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. If the broad peak was an N-H proton, it will exchange with deuterium and the signal will disappear.[2]
Q2: I'm struggling to assign the quaternary carbon signals in my 13C NMR spectrum due to the proton-deficient nature of the pyranopyrazole core. How can I overcome this?
A2: Assigning quaternary carbons is a common challenge for heterocyclic systems. The most effective method is to use 2D NMR techniques that show long-range correlations between protons and carbons.
Recommended Experiments:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most crucial experiment for this issue. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). By observing correlations from known proton signals to unknown quaternary carbons, you can definitively assign them. For instance, methyl protons can show correlations to adjacent ring carbons, helping to map out the carbon skeleton.[1][3][4]
-
1H-15N HMBC: If your spectrometer is equipped with a nitrogen-capable probe, this experiment can be invaluable. It shows correlations between protons and nitrogen atoms, which can help to confirm the pyrazole ring structure and the chemical environment of the nitrogen atoms.[5]
Q3: The aromatic proton signals in my substituted pyranopyrazole are overlapping, making it difficult to determine coupling patterns and assign individual protons. What can I do?
A3: Overlapping aromatic signals can often be resolved by changing the chemical environment of the molecule or by using higher-resolution 2D NMR experiments.
Troubleshooting Strategies:
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce different chemical shifts (solvent effects) and may resolve the overlapping signals.[2]
-
2D COSY (Correlation Spectroscopy): A COSY spectrum will show correlations between protons that are coupled to each other (typically over two or three bonds). This can help to trace out the spin systems within your aromatic rings, even if the 1D spectrum is crowded.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals protons that are close to each other in space, regardless of whether they are directly coupled. This is particularly useful for determining the regiochemistry of substitution and the conformation of the molecule by observing through-space correlations between protons on different rings or between substituent protons and ring protons.[5]
Typical NMR Data for Pyranopyrazole Scaffolds
The following tables summarize typical chemical shift ranges for protons and carbons in pyranopyrazole derivatives. Note that these values can vary significantly based on substitution patterns and the solvent used.
Table 1: Typical 1H NMR Chemical Shifts (ppm)
| Proton Type | Chemical Shift Range (ppm) | Notes |
| Pyrazole Ring CH | 5.7 - 6.6 | Can vary significantly with substitution. |
| Pyran Ring CH | 4.2 - 6.0 | The chemical shift is dependent on the oxidation state and substituents on the pyran ring. |
| Aromatic Protons | 6.7 - 8.7 | Dependent on the nature and position of substituents on any aryl groups.[6] |
| Methyl Protons | 2.5 - 2.7 | For methyl groups attached to the pyranopyrazole core.[6] |
| NH Proton | Often broad, > 9.0 | Highly variable and dependent on solvent and concentration. Can be observed as a broad singlet. |
Table 2: Typical 13C NMR Chemical Shifts (ppm)
| Carbon Type | Chemical Shift Range (ppm) | Notes |
| Pyrazole C=C | 90 - 160 | Highly dependent on substitution. |
| Pyran C-O | 60 - 100 | The sp³ carbon of the pyran ring. |
| C=O (lactone/amide) | 160 - 175 | Carbonyl carbons in the pyranone or substituted pyrazole ring.[6] |
| Aromatic Carbons | 115 - 150 | For attached aryl substituents.[6] |
| Methyl Carbons | 12 - 25 | For methyl groups attached to the core structure.[6] |
Experimental Protocols
Protocol 1: Standard 1D and 2D NMR for Structure Elucidation
This protocol outlines the key experiments for unambiguous assignment of a novel pyranopyrazole structure.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Filter the solution into a clean NMR tube.
-
-
1D NMR Acquisition:
-
1H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration, and coupling constants.
-
13C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition:
-
COSY: This experiment identifies proton-proton couplings. It is essential for linking protons within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons, providing a straightforward way to assign the signals of protonated carbons.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is critical for identifying connections across quaternary carbons and between different parts of the molecule.[3][7]
-
NOESY: This experiment identifies protons that are close in space. It is valuable for determining stereochemistry and the relative orientation of substituents.[5]
-
-
Data Analysis:
-
Analyze the spectra in order: 1H, 13C, HSQC, COSY, HMBC, and finally NOESY.
-
Use the HSQC to assign all protonated carbons.
-
Use COSY to connect protons within individual fragments (e.g., an ethyl group, a phenyl ring).
-
Use HMBC to piece the fragments together and to assign quaternary carbons.
-
Use NOESY to confirm spatial relationships and stereochemistry.
-
Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common NMR peak assignment issues.
Caption: Workflow for addressing broad or missing N-H proton signals.
Caption: Workflow for the assignment of quaternary carbon signals.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. Structure elucidation of a pyrazolo[3,4]pyran derivative by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyranopyrazoles: Synthesis and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Enhancing the solubility of pyranopyrazole derivatives for biological assays
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for enhancing the solubility of pyranopyrazole derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: My pyranopyrazole derivative is soluble in DMSO, but precipitates when I add it to my aqueous assay buffer. What is happening and how can I fix it?
This is a common issue known as precipitation upon dilution. Your compound is soluble in the organic solvent (DMSO), but its low aqueous solubility causes it to crash out when introduced to the predominantly water-based buffer.[1][2] The final concentration of DMSO in the assay is often too low to keep the compound dissolved.[3]
Troubleshooting Steps:
-
Check Final DMSO Concentration: Many cell-based assays are sensitive to DMSO, with a typical tolerance limit of 0.1% to 0.5%. Biochemical assays might tolerate higher concentrations, sometimes up to 2%.[4] Ensure your final DMSO concentration is as high as your assay can tolerate without affecting the results.
-
Use a Co-solvent Formulation: Instead of relying solely on DMSO, prepare your stock solution in a mixture of solvents. This can improve solubility in the final aqueous medium.[5] A common approach is to first dissolve the compound in 100% DMSO and then add other excipients like PEG400 or Tween-80 before the final dilution in aqueous buffer.[6]
-
Perform Serial Dilutions in DMSO: If you are creating a dose-response curve, performing serial dilutions in the aqueous buffer can cause the compound to precipitate at higher concentrations, shifting the entire curve.[7] A better practice is to perform the serial dilutions in 100% DMSO first, and then dilute each concentration into the final assay buffer.[7]
-
Reduce Final Compound Concentration: If your compound is precipitating, you may be exceeding its maximum aqueous solubility.[2] Consider testing at lower concentrations if the experimental design allows.
-
Increase Incubation Temperature: If the assay can be performed at a slightly higher temperature (e.g., 37°C instead of room temperature), it may improve the solubility of some compounds.[8] However, you must verify that temperature does not negatively impact your protein, cells, or the compound's stability.
Q2: What are the best co-solvents and excipients to use for pyranopyrazole derivatives?
The choice of co-solvent depends on the specific compound and the type of biological assay. The goal is to find a vehicle that maximizes compound solubility while minimizing interference with the biological system.
Commonly Used Solvents and Excipients:
| Solvent/Excipient | Typical Use | Recommended Max % in Cell Assays | Notes |
| DMSO (Dimethyl sulfoxide) | Primary stock solvent | 0.1% - 0.5% | Can be toxic to cells at higher concentrations.[4] |
| PEG400 (Polyethylene glycol 400) | Co-solvent | < 1% | A viscous polymer often used in formulations to improve solubility and bioavailability.[6] |
| Tween-80 (Polysorbate 80) | Surfactant/Emulsifier | < 0.1% | Can help prevent aggregation and improve wetting of the compound.[6] |
| Ethanol | Co-solvent | < 1% | Can be used, but may be more toxic to cells than DMSO.[6] |
| HP-β-CD (Hydroxypropyl-β-cyclodextrin) | Complexation Agent | Varies | Forms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6][9] |
Q3: My compound has an ionizable group. Can I use pH to improve its solubility?
Yes. If your pyranopyrazole derivative contains ionizable groups, such as carboxylic acids or primary amines, altering the pH of the buffer can significantly increase solubility.[1] The charged, or salt, form of a compound is generally more water-soluble than the neutral form.[1][10]
Strategy:
-
For acidic compounds (e.g., containing a carboxylic acid): Increasing the pH above the compound's pKa will deprotonate it, forming a more soluble salt.
-
For basic compounds (e.g., containing an amine group): Decreasing the pH below the compound's pKa will protonate it, forming a more soluble salt.
Important Considerations:
-
The optimal pH for solubility may not be the optimal pH for your biological assay. Enzymes and cells function within specific pH ranges.
-
You must ensure that any pH adjustment does not compromise the stability of the compound or the integrity of the assay.[1]
-
The use of pH modifiers in solid dispersions is also a common strategy in drug formulation.[10]
Experimental Protocols & Workflows
Protocol 1: Preparation of a Co-solvent Formulation for In Vitro Assays
This protocol is adapted for preparing a compound for addition to an aqueous cell culture medium or assay buffer.[6]
-
Initial Solubilization: Accurately weigh the pyranopyrazole compound and dissolve it in a minimal volume of 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Use gentle vortexing or sonication to ensure it is fully dissolved.[6]
-
Addition of Co-solvents: To the DMSO stock, sequentially add other excipients. A common formulation consists of adding PEG400 and then Tween-80. Vortex thoroughly after each addition.[6] A typical final vehicle composition for animal studies that can be adapted for in vitro work might be 5-10% DMSO, 40% PEG400, and 5% Tween-80, with the remainder being an aqueous solution.[6] For cell culture, these percentages must be drastically reduced in the final dilution.
-
Final Dilution: Perform the final, large dilution step into your cell culture medium or assay buffer to reach the desired working concentration. It is critical to add the compound stock to the buffer while vortexing to ensure rapid dispersion and minimize precipitation.[3]
Workflow for Troubleshooting Compound Precipitation
This decision tree guides researchers through the steps to address solubility issues during assay development.
Caption: A decision tree for troubleshooting pyranopyrazole solubility issues.
Kinetic Solubility Assay Workflow
A kinetic solubility assay is a high-throughput method to determine the solubility of a compound under non-equilibrium conditions, which often reflects what happens in a biological assay when a DMSO stock is diluted into buffer.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the scale-up of pyranopyrazole synthesis
Welcome to the technical support center for pyranopyrazole synthesis scale-up. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale experiments to larger-scale production. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during the scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up pyranopyrazole synthesis?
A1: Common challenges include managing reaction exotherms, ensuring efficient mixing, controlling impurity formation, achieving consistent yields, and developing scalable purification methods. Issues that are manageable at the lab scale, such as heat dissipation and reagent addition rates, can become critical at a larger scale.
Q2: How does the choice of catalyst impact the scalability of the synthesis?
A2: The choice of catalyst is crucial for a scalable process. While many catalysts show high efficacy at the lab scale, their cost, availability, stability, and ease of removal can be limiting factors for large-scale production. Heterogeneous catalysts are often preferred for scale-up as they can be more easily separated from the reaction mixture, potentially through simple filtration, and may be recyclable.[1][2] Nanoparticle catalysts, for example, have demonstrated high efficiency and reusability in some cases.[1][3]
Q3: Are solvent-free or aqueous conditions viable for large-scale pyranopyrazole synthesis?
A3: Yes, solvent-free and aqueous conditions are highly desirable for scale-up due to reduced cost, environmental impact, and safety concerns associated with volatile organic solvents.[4][5][6] Several studies have reported successful pyranopyrazole synthesis under these conditions, often with the aid of a suitable catalyst.[1][7][8] However, challenges in scale-up may include managing slurry viscosity and ensuring efficient mixing.
Q4: What are the key safety considerations when scaling up this synthesis?
A4: The multicomponent reaction used for pyranopyrazole synthesis can be exothermic.[9] Proper temperature control and monitoring are critical to prevent runaway reactions. A thorough process safety assessment should be conducted to understand the thermal hazards, potential for gas evolution, and the toxicity of all reagents and solvents used.
Q5: How can I minimize the formation of by-products during scale-up?
A5: Minimizing by-products often involves optimizing reaction conditions. Key parameters to consider are temperature, reaction time, and the rate of reagent addition. In-process controls (IPCs) to monitor the reaction progress can help in determining the optimal endpoint and preventing the formation of degradation products. The choice of catalyst can also significantly influence the selectivity of the reaction.[5]
Troubleshooting Guides
Guide 1: Low or Inconsistent Yields
Q: My yield has dropped significantly after increasing the scale of the reaction. What could be the cause?
A: A drop in yield upon scale-up can be attributed to several factors. Use the following workflow to troubleshoot the issue:
Caption: Troubleshooting workflow for low yields.
Guide 2: Increased Impurity Profile
Q: I am observing new or higher levels of impurities in my scaled-up batch. How can I address this?
A: An increased impurity profile can result from localized "hot spots" due to poor heat transfer, extended reaction times, or inefficient mixing.
-
Identify the Impurities: Characterize the structure of the major impurities. This can provide clues about their formation pathway (e.g., degradation of starting material or product, side reactions).
-
Review Reaction Conditions:
-
Temperature: Ensure uniform temperature distribution. Local overheating can lead to thermal degradation.
-
Stoichiometry: Re-verify the molar ratios of all reactants. Inhomogeneous mixing can lead to localized excesses of certain reagents.
-
Reaction Time: Monitor the reaction progress using techniques like TLC, HPLC, or GC to stop the reaction once the product is maximized and before significant impurity formation occurs.
-
Guide 3: Product Isolation and Purification Challenges
Q: The product crystallized well in the lab, but I am struggling with filtration and drying at a larger scale. What should I do?
A: Challenges with crystallization and isolation are common during scale-up.
-
Crystallization: Develop a controlled crystallization process. Factors to consider include the cooling rate, agitation speed, and seeding strategy. A slower cooling rate often leads to larger crystals that are easier to filter.
-
Filtration: If the product is a fine powder that clogs the filter, consider using a different filter medium or a filter press.
-
Drying: Ensure the product is adequately dried. Residual solvent can be an impurity and may also affect the product's stability. A vacuum oven with a controlled temperature is often used for drying at scale.
Experimental Protocols
Protocol 1: General Procedure for Four-Component Pyranopyrazole Synthesis
This protocol is a generalized procedure based on several reported methods.[3][9][10]
-
Reaction Setup: To a stirred solution of an appropriate aldehyde (1 mmol) and malononitrile (1 mmol) in a suitable solvent (e.g., ethanol, water, or solvent-free), add ethyl acetoacetate (1 mmol) and hydrazine hydrate (1 mmol).
-
Catalyst Addition: Introduce the selected catalyst (e.g., 0.1-10 mol%).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, filter the product, wash it with a suitable solvent (e.g., cold ethanol or water), and dry under vacuum. If no solid forms, the product may be isolated by extraction or chromatography.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent.
Caption: General experimental workflow for pyranopyrazole synthesis.
Data Presentation
Table 1: Comparison of Catalysts for Pyranopyrazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Fe3O4@TiO2@(CH2)3OWO3H | Solvent-free | 80 | 120 | 78-92 | [1] |
| CoFe2O4 | Aqueous | Ultrasound | 5 | High | [1] |
| Y3Fe5O12 | Solvent-free | 80 | 20 | 89-95 | [1] |
| ZnO@PEG | Ethanol | Ultrasound | 15 | 87-97 | [1] |
| SnS-NPs@AC | Ethanol | 80 | 25 | 85-91 | [1] |
| CaO Nanoparticles | Not Specified | Not Specified | Rapid | 85-91 | [3] |
| Montmorillonite K-10 | Ethanol-Water | 70 | Not Specified | High | [5] |
Table 2: Effect of Solvent on Pyranopyrazole Synthesis
| Solvent | Yield (%) | Reference |
| Ethanol | Highest | [11] |
| Water | Good | [5][12] |
| Acetonitrile | Poor | [11] |
| DMF | Poor | [11] |
| Solvent-free | Poor | [11] |
Note: The effectiveness of a solvent can be highly dependent on the specific substrates and catalyst used.
References
- 1. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 8. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. sciensage.info [sciensage.info]
- 12. Frontiers | Yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex: an efficient nanocatalyst for the green synthesis of pyranopyrazoles [frontiersin.org]
Technical Support Center: Method Development for HPLC Analysis of Pyranopyrazole Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of pyranopyrazole reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for my pyranopyrazole reaction mixture?
A good starting point for a reversed-phase HPLC (RP-HPLC) method for pyranopyrazole derivatives is to use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[1] An acidic modifier, such as 0.1% trifluoroacetic acid (TFA), can be added to the mobile phase to improve peak shape.[1] A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent, is often effective for separating components in a complex reaction mixture.
Q2: My peaks are tailing. What are the common causes and solutions?
Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors:
-
Secondary interactions: Silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.
-
Solution: Add an acidic modifier like 0.1% TFA or formic acid to the mobile phase to suppress silanol interactions.[1] Using an end-capped column can also minimize exposed silanols.
-
-
Column overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column contamination: Buildup of strongly retained compounds on the column can cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
Inappropriate mobile phase pH: If the mobile phase pH is too close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
Q3: My peaks are fronting. What could be the issue?
Peak fronting, where the first half of the peak is distorted, is often a sign of:
-
Sample overload: Injecting a highly concentrated sample can saturate the column.
-
Solution: Dilute your sample or decrease the injection volume.
-
-
Sample solvent incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Q4: I am seeing split peaks. What does this indicate?
Split peaks can be caused by:
-
Clogged frit or column inlet: Particulate matter from the sample or mobile phase can partially block the column inlet.
-
Solution: Filter your samples and mobile phase. If the problem persists, you may need to replace the column frit or the column itself.
-
-
Column void: A void or channel in the packing material can cause the sample to travel through the column at different rates.
-
Solution: This usually requires replacing the column.
-
-
Co-elution of isomers: If your reaction produces isomers that are not fully resolved, they may appear as a split or shouldered peak.
-
Solution: Optimize the mobile phase composition, gradient slope, or try a different column chemistry to improve resolution.
-
Q5: My retention times are drifting. How can I stabilize them?
Retention time instability can be caused by:
-
Inadequate column equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection.
-
Solution: Increase the equilibration time between runs.
-
-
Mobile phase composition changes: Inaccurate mixing of mobile phase components or evaporation of volatile solvents can lead to drift.
-
Solution: Prepare fresh mobile phase daily and ensure the online mixer is functioning correctly. Keep mobile phase reservoirs covered.
-
-
Temperature fluctuations: Changes in column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump issues: Leaks or faulty check valves in the pump can cause inconsistent flow rates.
-
Solution: Check for leaks and service the pump as needed.
-
Troubleshooting Guides
Guide 1: Poor Peak Resolution
If you are observing poor resolution between your pyranopyrazole product and impurities or byproducts, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Guide 2: Baseline Issues
For problems with the baseline, such as noise, drift, or ghost peaks, refer to this guide:
Caption: Troubleshooting workflow for HPLC baseline issues.
Data Presentation
The following tables provide starting parameters for HPLC method development for pyranopyrazole analysis, based on methods for structurally related compounds.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommendation |
| Column | Reversed-Phase C18, 150-250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5-95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | UV, scan for optimal wavelength (e.g., 200-400 nm) |
| Injection Volume | 5-20 µL |
Table 2: Common Mobile Phase Additives and Their Functions
| Additive | Concentration | Purpose |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Ion pairing agent, improves peak shape for basic compounds |
| Formic Acid | 0.1% | Acidifier, improves peak shape and ionization for mass spectrometry |
| Ammonium Acetate | 10-20 mM | Buffer, useful for pH control and mass spectrometry compatibility |
| Triethylamine (TEA) | 0.1% | Competes with basic analytes for active sites, reducing peak tailing |
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis
-
Weighing: Accurately weigh approximately 1-5 mg of the dried reaction mixture.
-
Dissolution: Dissolve the sample in a known volume (e.g., 10 mL) of a solvent compatible with the initial mobile phase conditions, such as a 50:50 mixture of acetonitrile and water.
-
Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.
-
Dilution: Dilute the stock solution to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Filtration: Filter the final sample solution through a 0.22 or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
Protocol 2: HPLC Method for Reaction Monitoring
This protocol provides a general gradient method suitable for monitoring the progress of a pyranopyrazole synthesis.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or a wavelength determined to be optimal for your specific pyranopyrazole derivative.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient program and acquire the chromatogram.
-
At different time points of the reaction, take an aliquot of the reaction mixture, quench the reaction if necessary, and prepare the sample for HPLC analysis as described in Protocol 1.
-
Compare the chromatograms over time to monitor the consumption of starting materials and the formation of the pyranopyrazole product and any byproducts.
-
Caption: General workflow for HPLC analysis of pyranopyrazole reaction mixtures.
References
Technical Support Center: Refinement of Reaction Conditions for Selective Pyranopyrazole Isomer Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selective synthesis of pyranopyrazole isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of pyranopyrazole isomers.
Issue 1: Low Yield of the Desired Pyrano[2,3-c]pyrazole Isomer in Four-Component Reactions
| Possible Cause | Suggestion | Citation |
| Suboptimal Catalyst | The choice of catalyst significantly impacts the reaction yield. While various catalysts can be employed, their efficiency can differ based on the specific substrates and reaction conditions. It is recommended to screen a variety of catalysts, including basic catalysts like piperidine or triethylamine, and Lewis acids. For environmentally friendly options, consider nano-catalysts such as magnesium oxide or copper oxide. | [1][2][3] |
| Inappropriate Solvent | The reaction solvent plays a crucial role. While solvent-free conditions can be effective, in some cases, the use of a solvent like ethanol or water can improve yields. A systematic screening of solvents is advisable. For instance, in some systems, ethanol has been shown to provide higher yields compared to acetonitrile, DMF, or water. | [2] |
| Incorrect Reaction Temperature | The reaction temperature can influence the rate and yield. While many reactions proceed at room temperature, heating may be necessary in some cases. Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields. | [4][5] |
| Impure Reactants | The purity of the starting materials, such as the aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate, is critical for a successful reaction. Impurities can lead to side reactions and a decrease in the overall yield. |
Issue 2: Formation of an Inseparable Mixture of Pyranopyrazole Isomers
| Possible Cause | Suggestion | Citation |
| Lack of Regiocontrol in the Initial Cyclization | The formation of different pyranopyrazole isomers (pyrano[2,3-c], [3,2-c], [3,4-c], and [4,3-c]) is highly dependent on the reaction pathway. The most commonly synthesized isomer is the pyrano[2,3-c] derivative. | [6] |
| Reaction Conditions Favoring Multiple Pathways | To achieve selectivity for a specific isomer, a change in the synthetic strategy may be required. For the synthesis of the less common pyrano[3,2-c]pyrazole isomer, a multi-step approach involving a Claisen rearrangement followed by ring-closing metathesis has been reported. | [7][8] |
| Non-optimal Catalyst or Solvent System | The choice of catalyst and solvent can influence the regioselectivity of the reaction. While extensive comparative studies on isomer distribution are limited, it is known that the catalyst can play a crucial role in directing the reaction towards a specific isomer. For instance, regioselective synthesis of pyranopyrazoles has been reported using piperidine under solvent-free conditions. | [6] |
Frequently Asked Questions (FAQs)
Q1: What are the four main isomers of pyranopyrazole?
A1: The four main isomers of pyranopyrazole are pyrano[2,3-c]pyrazole, pyrano[3,2-c]pyrazole, pyrano[3,4-c]pyrazole, and pyrano[4,3-c]pyrazole. The pyrano[2,3-c]pyrazole isomer is the most extensively studied.[6]
Q2: What is the most common method for synthesizing pyrano[2,3-c]pyrazoles?
A2: The most common method is a one-pot, four-component reaction involving an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.[3][9][10] This reaction is often carried out in the presence of a catalyst.
Q3: How can I confirm the structure of the synthesized pyranopyrazole isomer?
A3: The most reliable methods for structural confirmation and isomer differentiation are spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR like NOESY) and single-crystal X-ray crystallography.
Q4: Are there established methods for the selective synthesis of pyrano[3,2-c], [3,4-c], and [4,3-c]pyrazole isomers?
A4: While the synthesis of the pyrano[2,3-c] isomer is well-documented, methods for the selective synthesis of the other isomers are less common. For pyrano[3,2-c]pyrazoles, a synthetic route involving a Claisen rearrangement and ring-closing metathesis has been described.[7][8] Research on the selective synthesis of pyrano[3,4-c] and pyrano[4,3-c]pyrazoles is limited.
Data Presentation
Table 1: Comparison of Catalysts for the Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sodium benzoate | Water | Room Temperature | 15-30 min | 85-95 | [10] |
| Piperidine | Ethanol | Reflux | 2-3 h | High | [1] |
| Triethylamine | Ethanol | Not specified | Not specified | High | [1] |
| Nano-MgO | Acetonitrile | Room Temperature | 30-60 min | 88-95 | [6] |
| CuO NPs | Water | Reflux | 25-45 min | 85-96 | [11] |
| SnCl₂ | No Solvent | 80 | 1.4 h | 80 | [4] |
| SnCl₂ | Microwave | Not specified | 25 min | 88 | [4] |
| Potassium t-butoxide | Microwave | Not specified | < 5 min | Excellent | [4] |
| Nano-eggshell/Ti(IV) | No Solvent | Room Temperature | 10-20 min | 90-97 | [12][13] |
Table 2: Effect of Solvent on the Yield of a Model Pyrano[2,3-c]pyrazole Synthesis
| Solvent | Yield (%) |
| Acetonitrile | Poor |
| DMF | Poor |
| Water | Poor |
| Ethanol | Highest |
| Solvent-free | Poor |
Based on a study using a silica grafted copper stannate catalyst.[2]
Experimental Protocols
Protocol 1: General Four-Component Synthesis of 6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles [9]
-
To a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol) at room temperature, add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and triethylamine (1 ml) successively.
-
Continue vigorous stirring under an open atmosphere for 20 minutes.
-
Filter the precipitated solid.
-
Wash the solid with water and then with a mixture of ethyl acetate/hexane (20:80).
-
Purify the product by recrystallization from ethanol.
Protocol 2: Synthesis of 1,5-Dihydropyrano[3,2-c]pyrazoles via Claisen Rearrangement and Ring-Closing Metathesis [8]
This is a multi-step synthesis and should be performed by researchers familiar with these techniques. The general strategy involves:
-
Claisen Rearrangement: A 4-allyloxy-1H-pyrazole is subjected to a Claisen rearrangement to yield a 5-allyl-1H-pyrazol-4-ol.
-
Double Bond Migration: The terminal double bond of the allyl group is migrated internally using a ruthenium-hydride catalyst.
-
O-allylation: The hydroxyl group of the pyrazole is allylated.
-
Ring-Closing Metathesis (RCM): The resulting diene undergoes RCM to form the dihydropyrano[3,2-c]pyrazole ring system.
Mandatory Visualization
Caption: Workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Caption: Logic diagram for troubleshooting pyranopyrazole synthesis.
Caption: Plausible reaction mechanism for pyrano[2,3-c]pyrazole formation.
References
- 1. jetir.org [jetir.org]
- 2. sciensage.info [sciensage.info]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. growingscience.com [growingscience.com]
- 11. jsynthchem.com [jsynthchem.com]
- 12. Rapid four-component synthesis of dihydropyrano[2,3-<i>c</i>]pyrazoles using nano-eggshell/Ti(IV) as a highly compatible natural based catalyst - ProQuest [proquest.com]
- 13. Rapid four-component synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti(IV) as a highly compatible natural based catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility of Biological Assays with Pyranopyrazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues of poor reproducibility in biological assays involving pyranopyrazole compounds. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve experimental inconsistencies.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common problems encountered during experiments with pyranopyrazole compounds.
Problem 1: High Variability or Poor Reproducibility Between Experiments
High variability in assay results is a frequent challenge. The following table outlines potential causes and recommended actions to improve consistency.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Compound Instability | Prepare fresh stock solutions. Assess compound stability in assay buffer over the experiment's time course using HPLC or LC-MS.[1] | Consistent compound concentration and purity, leading to more reproducible results. |
| Compound Precipitation | Visually inspect solutions for cloudiness.[1] Centrifuge the working solution and test the supernatant's activity.[1] | Clear solutions with the compound fully dissolved, ensuring accurate final concentrations. |
| Cell Culture Inconsistency | Standardize cell passage number and seeding density.[2][3][4] Regularly test for mycoplasma contamination.[2][5] | Uniform cell health and density across experiments, reducing biological variability. |
| Pipetting and Handling Errors | Use calibrated pipettes and consistent techniques. Automate pipetting steps where possible to minimize user-dependent variability.[3] | Increased precision and accuracy in reagent and compound delivery. |
Problem 2: Compound Shows Potent Activity in Biochemical Assays but Weak or No Activity in Cell-Based Assays
This discrepancy can arise from several factors related to the compound's behavior in a cellular context.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Poor Cell Permeability | Assess the compound's physicochemical properties (e.g., lipophilicity). If permeability is low, consider structural modifications or formulation changes.[6] | Improved compound uptake by cells, leading to a dose-response in cellular assays. |
| High Protein Binding | Reduce the serum concentration in the cell culture medium or use serum-free medium for the assay, if possible. | Increased free compound concentration available to interact with the intracellular target.[6] |
| Compound Efflux | Use cell lines with known expression levels of efflux pumps (e.g., P-gp). Co-incubate with known efflux pump inhibitors to see if activity is restored. | Increased intracellular compound concentration and restored activity in cell-based assays.[6] |
| Metabolic Instability | Incubate the compound with liver microsomes or hepatocytes and analyze for degradation over time. | Identification of metabolic liabilities, guiding the design of more stable analogs.[6] |
Problem 3: Suspected Off-Target Effects or Non-Specific Activity
Distinguishing between on-target and off-target effects is crucial for validating a compound's mechanism of action.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Compound Aggregation | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[7] Perform dynamic light scattering (DLS) to detect aggregates.[7] | Attenuation of activity in the presence of detergent suggests aggregation-based inhibition.[7] |
| Promiscuous Inhibition | Screen the compound against a panel of unrelated targets to assess selectivity.[6][8] Use a structurally related but inactive analog as a negative control.[9] | Confirmation of target-specific activity and identification of any off-target interactions. |
| Cytotoxicity | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with the functional assay.[7][9] | Differentiation between specific inhibition and effects due to cell death.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor reproducibility with pyranopyrazole compounds?
A1: Poor reproducibility often stems from the physicochemical properties of the compounds themselves. Key issues include poor solubility, a tendency to aggregate in aqueous solutions, and chemical instability.[8][10] In cell-based assays, inconsistent cell handling, contamination, and the compound's inability to effectively reach its intracellular target can also be major contributors.[3][6][11]
Q2: How can I tell if my pyranopyrazole compound is aggregating in my assay?
A2: Compound aggregation is a common cause of non-specific assay interference.[10][12] A simple way to test for this is to include a small amount of a non-ionic detergent, such as 0.01% Triton X-100 or 0.025% Tween-80, in your assay buffer.[7] A significant reduction in the compound's apparent activity in the presence of the detergent is a strong indicator of aggregation-based inhibition.[7] Other methods include centrifugation of the compound solution and testing the supernatant for activity, or using biophysical techniques like dynamic light scattering (DLS).[7]
Q3: My pyranopyrazole inhibitor shows activity against multiple kinases. How can I improve its selectivity?
A3: The high degree of conservation in the ATP-binding site of kinases makes achieving selectivity challenging.[6] Strategies to improve selectivity include:
-
Structural Modifications: Introduce functional groups that can form specific interactions with non-conserved residues in the target kinase's binding pocket.[6]
-
Targeting Allosteric Sites: Design inhibitors that bind to less conserved allosteric sites rather than the ATP-binding pocket.[6]
-
Macrocyclization: Restricting the conformational flexibility of the inhibitor can enhance its specificity for the target kinase.[6]
Q4: What are the best practices for preparing and storing pyranopyrazole compound stock solutions?
A4: Proper handling and storage are critical for maintaining compound integrity.[1]
-
Solvent Choice: Use a solvent in which the compound is highly soluble, typically DMSO.
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[1]
-
Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
-
Light Protection: Store solutions in amber vials or wrap tubes in foil to protect light-sensitive compounds.[1]
-
Purity Check: Periodically check the purity and concentration of your stock solution using methods like HPLC or LC-MS, especially if you observe a decrease in activity.[1]
Q5: What controls should I include in my cell-based assays?
A5: A comprehensive set of controls is essential for interpreting your results accurately.
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve your compound. This control ensures that the observed effects are not due to the solvent itself.[9]
-
Positive Control: Use a known inhibitor of the target or pathway to confirm that the assay is working as expected.
-
Negative Control: If available, use a structurally similar but inactive analog of your compound to demonstrate that the activity is specific.[9]
-
Untreated Control: This provides a baseline for normal cell behavior.
Experimental Protocols
Protocol 1: Detergent-Based Assay for Identifying Compound Aggregation
Objective: To determine if the observed inhibitory activity of a pyranopyrazole compound is due to aggregation.
Methodology:
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Prepare serial dilutions of the pyranopyrazole compound in both buffers.
-
Perform the biochemical or cell-based assay in parallel using both sets of compound dilutions.
-
Generate dose-response curves for the compound in the presence and absence of the detergent.
-
Compare the IC50 values. A significant rightward shift in the dose-response curve and an increase in the IC50 value in the presence of Triton X-100 indicates that the compound's activity is likely due to aggregation.[7]
Protocol 2: Cell Viability Assay (Trypan Blue Exclusion)
Objective: To assess the cytotoxicity of a pyranopyrazole compound.
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the pyranopyrazole compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
After treatment, collect both the adherent and floating cells.
-
Centrifuge the cell suspension and resuspend the pellet in a small volume of PBS.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.[9]
-
Calculate the percentage of viable cells for each treatment condition.
Visualizations
Signaling Pathways
Many pyranopyrazole compounds have been investigated as kinase inhibitors. Below are diagrams of two key signaling pathways often targeted by these inhibitors.
Caption: Inhibition of the CDK/Rb cell cycle pathway by pyranopyrazole compounds.[13]
Caption: Inhibition of the JAK/STAT signaling pathway.[13]
Experimental and Logical Workflows
A systematic workflow is essential for troubleshooting and validating the activity of pyranopyrazole compounds.
Caption: A logical workflow for troubleshooting poor reproducibility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. biocompare.com [biocompare.com]
- 5. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmxresearch.com [nmxresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Pyranopyrazole Synthesis Methods for Researchers and Drug Development Professionals
The synthesis of pyranopyrazoles, a class of heterocyclic compounds with significant pharmacological interest, has evolved considerably, with numerous methods available to researchers.[1] These compounds, featuring fused pyran and pyrazole rings, exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of prominent synthesis methods, offering insights into their efficiency, environmental impact, and practical application. The focus is on multicomponent reactions (MCRs), which are one-pot processes that enhance efficiency by combining multiple reactants in a single step.[3]
Methodological Comparison: Conventional vs. Modern Techniques
The synthesis of pyranopyrazoles is often achieved through a four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[3][4] The primary variations in methodology lie in the energy source and catalytic system employed. This comparison focuses on three key approaches: conventional heating, ultrasound irradiation, and microwave-assisted synthesis.
Conventional Heating: This traditional approach typically involves refluxing the reactants in a suitable solvent, often in the presence of a catalyst.[5] While effective, this method can require long reaction times and may lead to lower yields compared to more modern techniques.[6]
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation has emerged as a green and efficient alternative.[7][8] Ultrasound promotes the reaction through acoustic cavitation, which generates localized high temperatures and pressures, leading to significantly shorter reaction times and often higher yields with milder overall reaction conditions.[7][9]
Microwave-Assisted Synthesis (MAOS): Microwave irradiation is another green chemistry technique that dramatically accelerates reaction rates.[5][10] Microwaves directly heat the reactants, leading to rapid and uniform heating, which can result in improved yields and reduced side product formation in a fraction of the time required for conventional heating.[11][12]
Quantitative Performance Data
The following table summarizes the performance of different synthetic methods for pyranopyrazole derivatives based on experimental data from various studies.
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | Piperidine | Ethanol | 2-3 hours | ~85-90 | [5] |
| Conventional Heating | No Catalyst | Water | 3-5 hours | Good | [13] |
| Ultrasound-Assisted | Mn/ZrO₂ | Aqueous Ethanol | 10 minutes | 88-98 | [7][14] |
| Ultrasound-Assisted | ZnO@PEG | Ethanol | 15 minutes | 87-97 | [14] |
| Ultrasound-Assisted | Nano-LSMO | Not Specified | 10 minutes | Excellent | [15] |
| Microwave-Assisted | Piperidine | Ethanol | 5-6 minutes | ~90-95 | [5] |
| Microwave-Assisted | Ammonium Chloride | Water | Not Specified | High | [16] |
| Solvent-Free (Ultrasound) | [CoFe₂O₄] | None | 5 minutes | Significant | [14] |
| Solvent-Free (Heating) | Yttrium Iron Garnet (Y₃Fe₅O₁₂) | None | 20 minutes | 89-95 | [3][14] |
| Solar Radiation | None | None | 3-4 minutes | High | [15] |
Experimental Protocols
Detailed methodologies for the synthesis of pyranopyrazoles are outlined below, representing the different techniques discussed.
General Procedure for Four-Component Synthesis
The core of these syntheses involves the one-pot reaction of four key components: an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.[1]
1. Conventional Reflux Synthesis (Piperidine-catalyzed):
-
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) is taken in ethanol (10 mL).
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction mixture is refluxed for 2-3 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled, and the solid product is filtered, washed with cold ethanol, and recrystallized to afford the pure pyranopyrazole.[5]
2. Ultrasound-Assisted Synthesis (Mn/ZrO₂ catalyzed):
-
A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate or dimethylacetylenedicarboxylate (1 mmol), and hydrazine hydrate (1 mmol) is suspended in aqueous ethanol.
-
A catalytic amount of Mn doped ZrO₂ is added.[7]
-
The mixture is irradiated with ultrasound at room temperature for approximately 10 minutes.[7]
-
Upon completion, the catalyst is filtered off, and the product is isolated from the filtrate by evaporation of the solvent and subsequent recrystallization.[7]
3. Microwave-Assisted Synthesis (Piperidine-catalyzed):
-
In a microwave-safe vessel, a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) is prepared in ethanol.
-
A catalytic amount of piperidine is added.
-
The vessel is sealed and subjected to microwave irradiation (e.g., at 280W) for 5-6 minutes.[5]
-
After cooling, the precipitated product is collected by filtration, washed, and purified by recrystallization.[5]
Synthesis Workflow and Logic
The general workflow for selecting and optimizing a pyranopyrazole synthesis method involves several key decision points, as illustrated in the diagram below. The process begins with defining the target molecule and considering factors like desired yield, reaction time, and environmental impact ("green" chemistry principles).
Caption: Workflow for the comparative analysis of pyranopyrazole synthesis methods.
Conclusion
The synthesis of pyranopyrazoles has been significantly advanced by the adoption of green chemistry principles, with ultrasound and microwave-assisted methods offering substantial advantages over conventional heating. These modern techniques not only provide excellent to high yields in remarkably short reaction times but also often utilize more environmentally benign solvents like water or even solvent-free conditions. For researchers and professionals in drug development, the choice of synthesis method will depend on a balance of factors including available equipment, desired throughput, and commitment to sustainable chemical practices. The data clearly indicates that for rapid and efficient synthesis of pyranopyrazole libraries, ultrasound and microwave-assisted multicomponent reactions are the superior choice.
References
- 1. jetir.org [jetir.org]
- 2. Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance | Atlantis Press [atlantis-press.com]
- 3. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. atlantis-press.com [atlantis-press.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Ultrasound mediated green synthesis of pyrano[2,3-c]pyrazoles by using Mn doped ZrO<sub>2</sub> - Arabian Journal of Chemistry [arabjchem.org]
- 8. Ultrasound-assisted expeditious green synthesis of pyrano[2,3-<i>c</i>]pyrazoles [morressier.com]
- 9. researchgate.net [researchgate.net]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. urfjournals.org [urfjournals.org]
- 14. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Validating the Molecular Architecture of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate: A Comparative Guide to Structural Elucidation Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For novel heterocyclic compounds such as Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate, a fused pyrazole derivative of significant interest in medicinal chemistry, unambiguous structural validation is paramount.[1][2] This guide provides a comparative analysis of X-ray crystallography as the gold standard for structural elucidation against complementary spectroscopic techniques, offering insights into their respective strengths and limitations in the context of pyrazole derivatives.
While a specific crystal structure for this compound is not publicly available as of this writing, this guide leverages established methodologies for analogous pyrazole-containing compounds to present a comprehensive overview.[3][4][5]
Comparative Analysis of Structural Validation Techniques
The structural confirmation of complex organic molecules rarely relies on a single technique. Instead, a combination of methods provides a holistic and robust validation. X-ray crystallography offers unparalleled detail on the solid-state conformation, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial information about the molecule's structure and connectivity in solution and its elemental composition.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Ionization of molecules and analysis of their mass-to-charge ratio |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Information Yield | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, absolute configuration, and packing | Connectivity of atoms (1H-1H, 1H-13C), chemical environment of nuclei, relative stereochemistry, and solution dynamics | Molecular weight, elemental formula, and fragmentation patterns for structural clues |
| Strengths | Unambiguous determination of molecular structure in the solid state.[6][7][8][9] | Non-destructive, provides data on the molecule's structure in a more biologically relevant solution state, and versatile for dynamic studies.[10][11][12][13] | High sensitivity, requires very small sample amounts, and provides definitive molecular weight.[14][15] |
| Limitations | Requires high-quality single crystals, which can be difficult to grow.[6][12] The solid-state conformation may differ from the solution or biologically active conformation. | Can be complex to interpret for large or highly symmetric molecules and may not definitively determine absolute stereochemistry.[8] | Provides limited information on stereochemistry and connectivity without fragmentation analysis. |
| Typical Application | Final, definitive proof of a new compound's structure. Elucidation of protein-ligand interactions in drug design.[16][17] | Primary tool for routine structural characterization and elucidation of novel compounds in solution.[3][13][18] | Confirmation of molecular weight and elemental composition. Used in conjunction with chromatography for mixture analysis.[19][20] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining high-quality data. Below are generalized procedures for the key techniques discussed.
-
Crystal Growth: High-quality single crystals of the title compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). Vapor diffusion techniques can also be employed.
-
Data Collection: A suitable crystal is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. A modern diffractometer equipped with a CCD or CMOS detector is used to collect diffraction data as the crystal is rotated in the X-ray beam.[9]
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The phase problem is solved using direct methods or Patterson techniques to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize the fit.[12][16]
-
Validation: The final structural model is validated using metrics such as R-factors and by checking for geometric reasonability and the absence of significant residual electron density. The absolute configuration can often be determined for chiral molecules.[9][17]
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[12][13]
-
1D NMR Spectra Acquisition:
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity between adjacent protons.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton.[13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about stereochemistry and conformation.[18]
-
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Analysis: The precise mass of the molecular ion is used to determine the elemental formula of the compound with high accuracy. Fragmentation patterns can provide additional structural information.[14][20]
Visualizing the Workflow
The process of structural validation is a logical progression of experiments, each building upon the last.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. massbank.eu [massbank.eu]
- 16. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 17. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]
- 20. flore.unifi.it [flore.unifi.it]
- 21. This compound(518990-21-1) 1H NMR spectrum [chemicalbook.com]
- 22. jocpr.com [jocpr.com]
Comparing the biological activity of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate with known drugs
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the anticancer activity of a representative dihydropyrano[2,3-c]pyrazole derivative against the established chemotherapeutic agent, doxorubicin. This analysis is based on published experimental data to ensure objectivity.
Quantitative Comparison of Cytotoxic Activity
The in vitro cytotoxic activity of AMDPC and Doxorubicin was evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a key metric for this comparison.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| AMDPC | Bcap-37 (Breast Cancer) | 46.52 | ~144 | [1] |
| Doxorubicin | MCF-7 (Breast Cancer) | - | 1.05 ± 0.62 | [2] |
| Doxorubicin | HCT-116 (Colon Cancer) | 0.99 ± 0.17 | ~1.82 | [3] |
| Doxorubicin | A-431 (Skin Cancer) | 1.6 ± 0.82 | ~2.94 | [3] |
| Doxorubicin | U-251 (Glioblastoma) | 1.9 ± 0.68 | ~3.49 | [3] |
Note: The IC50 values for Doxorubicin can vary depending on the specific cell line and experimental conditions.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine the cytotoxic effects of potential medicinal agents.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Plating:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., AMDPC) and the reference drug (e.g., Doxorubicin) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a control group with medium only (no cells) and a vehicle control group (cells with the solvent used to dissolve the compounds).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using a suitable software.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the MTT assay for determining the cytotoxicity of a compound.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
References
- 1. Nanoformulation of a Novel Pyrano[2,3-c] Pyrazole Heterocyclic Compound AMDPC Exhibits Anti-Cancer Activity via Blocking the Cell Cycle through a P53-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. atcc.org [atcc.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of Pyranopyrazole Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents is a continuous endeavor. Pyranopyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of biological activities, including potent antitumor effects. This guide provides a comprehensive comparison of various pyranopyrazole derivatives, summarizing their structure-activity relationships (SAR), presenting key experimental data, and detailing the methodologies used for their evaluation.
The core pyranopyrazole scaffold offers a versatile template for chemical modification, allowing for the fine-tuning of pharmacological properties. Researchers have extensively explored the impact of different substituents at various positions of the pyranopyrazole ring system on their anticancer activity. These studies have revealed critical insights into the structural requirements for potent cytotoxicity against a range of cancer cell lines.
Comparative Analysis of Anticancer Activity
The antitumor activity of pyranopyrazole derivatives is typically evaluated through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency. The following tables summarize the IC50 values of representative pyranopyrazole derivatives against various human cancer cell lines, highlighting the influence of structural modifications on their activity.
Dihydropyrano[2,3-c]pyrazole Derivatives
A series of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives has been synthesized and evaluated for their in vitro cytotoxic activity against several cancer cell lines using the MTT assay. The results demonstrate that the nature and position of the substituent on the aryl ring at the C4 position significantly influence the anticancer potency.[1][2]
| Compound | Ar-Substituent | Cell Line | IC50 (µM)[1][2] |
| 5b | 4-Cl | KB | 8 ± 2.217 |
| 5c | 4-F | KB | 7 ± 2.77 |
| 5e | 4-CH3 | SW48 | 23 ± 0.772 |
| 5f | 4-OCH3 | A549 | 31.5 ± 2.02 |
| 5g | 3-NO2 | KB | 7.5 ± 1.49 |
| 5g | 3-NO2 | HepG2 | 22.5 ± 3.09 |
| 5i | 2,4-diCl | SW48 | 23 ± 4.97 |
| Doxorubicin | - | A549 | 6.8 ± 0.78 |
| Doxorubicin | - | HepG2 | 6.3 ± 0.65 |
| Doxorubicin | - | KB | 5.4 ± 0.5 |
| Doxorubicin | - | SW48 | 4.3 ± 0.12 |
Structure-Activity Relationship (SAR) Observations:
-
Electron-withdrawing groups on the C4-aryl moiety, such as chloro (5b), fluoro (5c), and nitro (5g), generally lead to enhanced cytotoxic activity, particularly against the KB cell line.[1][2]
-
The presence of an electron-donating group like methoxy (5f) at the para position of the aryl ring resulted in decreased activity against the A549 cell line compared to the control drug, doxorubicin.[1][2]
-
The position of the substituent also plays a crucial role, as seen with the 3-nitro substituted compound 5g , which showed good activity against both KB and HepG2 cell lines.[1][2]
Pyrazolo[3,4-d]pyrimidine Derivatives
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The introduction of different side chains at the 4-position of the pyrazolo[3,4-d]pyrimidine core has been shown to be critical for both cytotoxic and EGFR inhibitory activities.[3][4][5]
| Compound | R-Group (at position 4) | Cell Line | IC50 (µM)[3] | EGFR WT IC50 (µM)[3] | EGFR T790M IC50 (µM)[3] |
| 8 | 4-methoxyaniline | A549 | 10.11 | 0.021 | - |
| 10 | 4-chloroaniline | A549 | 9.43 | 0.019 | - |
| 12a | Hydrazone of p-chloroacetophenone | A549 | 8.97 | 0.018 | 0.452 |
| 12b | Hydrazone of p-bromoacetophenone | A549 | 8.21 | 0.016 | 0.236 |
| Erlotinib | - | - | - | 0.006 | 0.563 |
Structure-Activity Relationship (SAR) Observations:
-
The introduction of an aniline moiety at the 4-position generally enhances anticancer activity.[3]
-
Substitution on the aniline ring, such as with methoxy (8) or chloro (10), results in potent EGFR inhibition.[3]
-
Condensation with substituted acetophenones to form hydrazones (12a, 12b) can further improve cytotoxic activity against A549 cells and provide significant inhibition of both wild-type and mutant EGFR.[3]
Indole-Linked Pyrazole Derivatives
Hybrids of indole and pyrazole have been synthesized and evaluated for their antiproliferative activities, with some compounds showing potent cytotoxicity against various cancer cell lines. These compounds are often designed to target key cellular components like microtubules or protein kinases.
| Compound | Description | Cell Line | IC50 (µM)[6] |
| 7a | Indole linked to pyrazole-4-carboxamide | HepG2 | 6.1 ± 1.9 |
| 7b | Indole linked to N-(4-methylphenyl)pyrazole-4-carboxamide | HepG2 | 7.9 ± 1.9 |
| Doxorubicin | - | HepG2 | 24.7 ± 3.2 |
Structure-Activity Relationship (SAR) Observations:
-
The combination of the indole and pyrazole scaffolds can lead to compounds with significantly improved anticancer activity compared to standard drugs like doxorubicin.[6]
-
Modifications on the pyrazole-4-carboxamide portion, such as the introduction of a substituted phenyl ring, can influence the potency against specific cell lines.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of pyranopyrazole derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10^4 to 1 × 10^5 cells/well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[8][9]
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: The plate is gently shaken to ensure complete dissolution of the formazan, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.[9][10] The percentage of cell viability is calculated relative to untreated control cells.
Kinase Inhibition Assays
The inhibitory activity of pyranopyrazole derivatives against specific kinases such as EGFR, VEGFR-2, and CDK2 is determined using various in vitro kinase assay kits, which typically measure the amount of ATP consumed during the phosphorylation reaction.
General Protocol for Luminescence-Based Kinase Assay (e.g., ADP-Glo™): [11][12]
-
Reaction Setup: The kinase reaction is initiated by adding the kinase, a suitable substrate, and ATP to the wells of a 384-well plate. Test compounds at various concentrations are included to assess their inhibitory effect.
-
Kinase Reaction: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[11]
-
ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.[11]
-
Signal Generation: Kinase Detection Reagent is then added to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. The plate is incubated for another 30 minutes at room temperature.[11]
-
Luminescence Reading: The luminescence is measured using a plate reader. The intensity of the luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchhub.com [researchhub.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. atcc.org [atcc.org]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
In Vivo Validation of Pyranopyrazole Compounds Demonstrates Potent Anticancer Efficacy
For Immediate Release
Recent preclinical studies have provided compelling in vivo evidence for the anticancer efficacy of novel pyranopyrazole compounds, positioning them as promising candidates for further drug development. These compounds have demonstrated significant tumor growth inhibition in various cancer models, with mechanisms of action targeting key oncogenic pathways. This report presents a comparative guide to the in vivo performance of select pyranopyrazole derivatives against established cancer cell lines, supported by detailed experimental data and methodologies.
Comparative Efficacy of Pyranopyrazole Derivatives
This guide focuses on the in vivo validation of two distinct pyranopyrazole derivatives: a potent tubulin polymerization inhibitor and a Src kinase inhibitor. Their anticancer activities were evaluated in well-established murine models of breast cancer and osteosarcoma, respectively.
Pyranopyrazole Compound 1: A Novel Tubulin Inhibitor
A 3,4-diaryl-substituted pyranopyrazole, herein referred to as Pyranopyrazole Compound 1, has shown remarkable antitumor activity in an orthotopic murine mammary tumor model. This compound, a potent inhibitor of tubulin polymerization, was compared against the known tubulin inhibitor Combretastatin A-4 phosphate (CA-4P).
Table 1: In Vivo Efficacy of Pyranopyrazole Compound 1 vs. CA-4P in an Orthotopic Murine Mammary Tumor Model
| Compound | Dose | Administration | Tumor Growth Inhibition | Reference |
| Pyranopyrazole Compound 1 | 5 mg/kg | Intraperitoneal | Significant inhibition (quantitative data pending publication) | [1][2] |
| CA-4P | 30 mg/kg | Intraperitoneal | Comparison arm | [2] |
Further quantitative data from the primary study is anticipated for a more direct comparison.
Pyrazolo[3,4-d]pyrimidine SI-83: A Potent Src Kinase Inhibitor
The pyrazolo[3,4-d]pyrimidine derivative, SI-83, a potent inhibitor of Src kinase, was evaluated for its anticancer efficacy in a human osteosarcoma (SaOS-2) xenograft model in nude mice. The study demonstrated a significant, dose-dependent reduction in tumor mass compared to the vehicle control.
Table 2: In Vivo Efficacy of SI-83 in a SaOS-2 Xenograft Mouse Model
| Treatment Group | Dose | Administration | Mean Tumor Weight (g) ± SD | Tumor Weight Reduction vs. Control | Reference |
| Vehicle Control | - | Oral | 1.5 ± 0.3 | - | [3][4] |
| SI-83 | 50 mg/kg | Oral (daily) | 0.8 ± 0.2 | 46.7% | [3][4] |
| SI-83 | 100 mg/kg | Oral (daily) | 0.5 ± 0.15 | 66.7% | [3][4] |
Experimental Protocols
In Vivo Murine Mammary Tumor Model (for Pyranopyrazole Compound 1)
-
Animal Model: Female BALB/c mice.[5]
-
Cell Line: Murine mammary carcinoma cell line (e.g., 4T1).
-
Tumor Induction: Orthotopic injection of tumor cells into the mammary fat pad.[5]
-
Treatment: Once tumors are established, animals are randomized into treatment and control groups. Pyranopyrazole Compound 1 (5 mg/kg) or CA-4P (30 mg/kg) is administered intraperitoneally.
-
Efficacy Evaluation: Tumor volume is measured at regular intervals. At the end of the study, tumors are excised and weighed.
In Vivo Human Osteosarcoma Xenograft Model (for SI-83)
-
Tumor Induction: Subcutaneous injection of SaOS-2 cells into the flank of the mice.[3][4]
-
Treatment: When tumors reached a palpable size, mice were randomly assigned to three groups: vehicle control, 50 mg/kg SI-83, and 100 mg/kg SI-83. Treatments were administered daily via oral gavage.[3][4]
-
Efficacy Evaluation: Tumor growth was monitored throughout the study. At day 26 post-cell injection, the animals were euthanized, and the tumors were excised and weighed.[3]
Signaling Pathways and Experimental Workflow
The anticancer effects of these pyranopyrazole compounds are attributed to their targeted inhibition of critical cellular pathways.
Figure 1. General experimental workflow for in vivo anticancer efficacy studies.
Tubulin Polymerization Inhibition Pathway
Pyranopyrazole Compound 1 disrupts microtubule dynamics, a critical process for cell division, by inhibiting tubulin polymerization. This leads to mitotic arrest and subsequent apoptosis in cancer cells.
Figure 2. Signaling pathway of tubulin polymerization inhibition.
Src Kinase Signaling Pathway
SI-83 targets the Src kinase, a non-receptor tyrosine kinase that is often hyperactivated in cancer. Inhibition of Src disrupts multiple downstream signaling cascades involved in cell proliferation, survival, and migration.
Figure 3. Simplified Src kinase signaling pathway.
Conclusion
The presented in vivo data for these pyranopyrazole compounds underscore their potential as effective anticancer agents. The tubulin inhibitor demonstrates potent antitumor activity in a breast cancer model, while the Src inhibitor SI-83 shows significant efficacy in an osteosarcoma model. These findings, supported by detailed experimental protocols and an understanding of their molecular targets, provide a strong rationale for the continued development of pyranopyrazole-based therapeutics in oncology. Further studies, including comprehensive toxicity profiling and pharmacokinetic analyses, are warranted to advance these promising compounds toward clinical investigation.
References
- 1. Design, synthesis and biological evaluation of novel vicinal diaryl-substituted 1H-Pyrazole analogues of combretastatin A-4 as highly potent tubulin polymerization inhibitors [iris.unibs.it]
- 2. Design, synthesis and biological evaluation of novel vicinal diaryl-substituted 1H-Pyrazole analogues of combretastatin A-4 as highly potent tubulin polymerization inhibitors [sfera.unife.it]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative and proapoptotic activities of new pyrazolo[3,4-d]pyrimidine derivative Src kinase inhibitors in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Cross-Reactivity Profiling of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile of the novel compound, Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate, alongside established kinase inhibitors. The following sections detail the experimental methodologies, present comparative data, and visualize the workflows and relevant signaling pathways to offer a comprehensive assessment of its selectivity.
Introduction
This compound is a synthetic heterocyclic compound with a pyrazole core fused to a tetrahydropyran ring.[1] The pyrazole scaffold is a common feature in many biologically active molecules, including kinase inhibitors, due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[2][3][4] Given that pyranopyrazole derivatives have shown potential as anticancer and anti-inflammatory agents[5], understanding the kinase selectivity profile of this novel compound is crucial for its further development as a therapeutic agent. Off-target kinase activity can lead to unforeseen side effects, while polypharmacology can sometimes be leveraged for therapeutic benefit.[6][7]
This guide compares the cross-reactivity of this compound against a panel of kinases with that of two well-characterized kinase inhibitors: Dasatinib , a broad-spectrum tyrosine kinase inhibitor, and Erlotinib , a more selective EGFR inhibitor. The comparison is based on hypothetical data from established kinase profiling platforms.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 values in nM) of this compound and comparator compounds against a panel of representative kinases. Lower values indicate higher potency.
| Kinase Target | This compound (IC50, nM) | Dasatinib (IC50, nM) | Erlotinib (IC50, nM) |
| Tyrosine Kinases | |||
| ABL1 | 85 | 0.5 | >10,000 |
| SRC | 120 | 0.8 | 1,500 |
| EGFR | 5,500 | 25 | 1 |
| VEGFR2 | 250 | 5 | 2,000 |
| PDGFRβ | 300 | 8 | 1,800 |
| Serine/Threonine Kinases | |||
| BRAF | >10,000 | 8,000 | >10,000 |
| CDK2 | 1,200 | 500 | >10,000 |
| p38α (MAPK14) | 800 | 350 | >10,000 |
| AKT1 | 7,500 | >10,000 | >10,000 |
Experimental Methodologies
A multi-platform approach was hypothetically employed to generate the cross-reactivity data, ensuring a comprehensive assessment of the compound's selectivity.
KiNativ™ Cellular Kinase Profiling
This method assesses compound binding to native kinases in a cellular lysate.[8][9][10] It utilizes an ATP-biotin probe that covalently labels the active site of kinases.[11] Inhibition of this labeling by a test compound indicates target engagement.
Experimental Workflow for KiNativ™ Profiling
Caption: Workflow for KiNativ™ kinase profiling.
NanoBRET™ Target Engagement Assay
This is a live-cell assay that measures compound binding to a specific kinase target.[12][13] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[14][15][16] Competitive displacement of the tracer by a test compound results in a loss of BRET signal.
Signaling Pathway for NanoBRET™ Assay
Caption: Principle of NanoBRET™ target engagement assay.
Enzymatic Kinase Assays
These are in vitro assays that directly measure the catalytic activity of purified kinases.[17][18][19] The transfer of a phosphate group from ATP to a substrate is quantified, typically using luminescence, fluorescence, or radiometric methods.[20][21][22][23] The effect of a test compound on this activity is measured to determine its IC50.
Logical Relationship for Enzymatic Kinase Assay
Caption: Logical flow of an enzymatic kinase assay.
Detailed Experimental Protocols
KiNativ™ Profiling Protocol
-
Cell Lysis: Cells are harvested and lysed in a buffer containing phosphatases and proteases inhibitors to preserve the native state of kinases.
-
Compound Incubation: The lysate is incubated with varying concentrations of the test compound or vehicle control (DMSO) for 1 hour at room temperature.
-
Probe Labeling: The ATP-biotin probe is added to the lysate and incubated for 15 minutes to allow for covalent modification of the kinase active sites.
-
Reduction, Alkylation, and Digestion: The proteins in the lysate are denatured, reduced, alkylated, and then digested with trypsin overnight.
-
Affinity Enrichment: Biotinylated peptides are enriched from the digest using streptavidin-coated magnetic beads.
-
LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: The relative abundance of labeled peptides in the compound-treated samples is compared to the vehicle control to determine the percent inhibition for each kinase.
NanoBRET™ Target Engagement Protocol
-
Cell Transfection: HEK293 cells are co-transfected with plasmids encoding the kinase of interest fused to NanoLuc® luciferase and a HaloTag® protein.
-
Cell Plating: Transfected cells are plated in 96-well plates and incubated for 24 hours.
-
Compound Addition: The test compound is serially diluted and added to the cells, followed by a 2-hour incubation at 37°C.
-
Tracer Addition: The fluorescent NanoBRET™ tracer is added to all wells, and the plate is incubated for another 2 hours.
-
Luminescence Measurement: The NanoBRET™ substrate is added, and the donor (460 nm) and acceptor (618 nm) emission signals are measured using a plate reader.[15]
-
Data Analysis: The BRET ratio is calculated, and the data are normalized to vehicle controls to determine the IC50 value.
ADP-Glo™ Enzymatic Kinase Assay Protocol
-
Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated in a reaction buffer in a 384-well plate.
-
ADP-Glo™ Reagent Addition: After the kinase reaction (typically 1 hour), ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Luminescence Measurement: The luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a plate reader.
-
Data Analysis: The luminescence data are normalized to controls to calculate the percent inhibition and determine the IC50 value.
Conclusion
This comparative guide outlines a robust framework for assessing the cross-reactivity profile of novel chemical entities like this compound. The hypothetical data presented suggests that this compound has a distinct selectivity profile compared to the broad-spectrum inhibitor Dasatinib and the selective inhibitor Erlotinib. By employing a combination of cellular and biochemical assays, researchers can gain a comprehensive understanding of a compound's target engagement and off-target effects, which is critical for advancing promising molecules through the drug discovery pipeline.
References
- 1. CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LINCS Data Portal [lincsportal.ccs.miami.edu]
- 11. researchgate.net [researchgate.net]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 13. promega.com [promega.com]
- 14. NanoBRET™ Protein:Protein Interaction System Protocol [promega.sg]
- 15. promega.com [promega.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 19. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of the Antimicrobial Spectrum of Novel Pyranopyrazoles Against Standard Antibiotics
For Immediate Release
In the face of mounting challenges posed by antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds with potent antimicrobial activity. Recently, a class of heterocyclic compounds known as pyranopyrazoles has emerged as a promising area of research. This guide provides a detailed comparison of the in vitro antimicrobial spectrum of new pyranopyrazole derivatives against a panel of clinically relevant standard antibiotics, supported by experimental data and standardized protocols.
Executive Summary
Newly synthesized pyranopyrazole derivatives, specifically a series of 6-amino-3-methyl-4-(substituted-phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, have demonstrated notable antibacterial activity. This guide benchmarks their efficacy against common Gram-negative and Gram-positive bacteria and compares their Minimum Inhibitory Concentration (MIC) values with those of standard antibiotics: Ciprofloxacin, Gentamicin, and Meropenem. The presented data, collated from recent studies, suggests that certain pyranopyrazole analogues exhibit antimicrobial potency comparable to, and in some cases exceeding, that of established drugs.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of the novel pyranopyrazole compounds and standard antibiotics is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values are indicative of greater antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Pyranopyrazole Derivatives and Standard Antibiotics against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa |
| Pyranopyrazole Derivatives | |||
| Pyranopyrazole 5a (Phenyl sub.) | 12.5 | 12.5 | >50 |
| Pyranopyrazole 5b (4-methylphenyl sub.) | 12.5 | 12.5 | >50 |
| Pyranopyrazole 5c (2-hydroxyphenyl sub.) | 6.25 | 6.25 | >50 |
| Pyranopyrazole 5d (4-methoxyphenyl sub.) | 25 | 25 | >50 |
| Pyranopyrazole 5e (4-nitrophenyl sub.) | 12.5 | 12.5 | >50 |
| Standard Antibiotics | |||
| Ciprofloxacin | ≤0.25 | ≤0.25 | ≤0.5 |
| Gentamicin | ≤1 | ≤1 | ≤4 |
| Meropenem | ≤0.06 | ≤0.06 | ≤1 |
Note: The MIC values for the pyranopyrazole derivatives are sourced from a study by Belhane et al. (2021), where the specific strains were noted as multidrug-resistant isolates.[1] The MIC values for the standard antibiotics are representative values based on CLSI guidelines for susceptible organisms and may vary depending on the specific strain and its resistance profile.
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Pyranopyrazole Derivatives and Standard Antibiotics against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus |
| Pyranopyrazole Derivatives | |
| Pyranopyrazole 5a (Phenyl sub.) | 25 |
| Pyranopyrazole 5b (4-methylphenyl sub.) | 25 |
| Pyranopyrazole 5c (2-hydroxyphenyl sub.) | 12.5 |
| Pyranopyrazole 5d (4-methoxyphenyl sub.) | 50 |
| Pyranopyrazole 5e (4-nitrophenyl sub.) | 12.5 |
| Standard Antibiotics | |
| Ciprofloxacin | ≤0.5 |
| Gentamicin | ≤1 |
| Meropenem | ≤1 |
Note: The MIC values for the pyranopyrazole derivatives are sourced from a study by Belhane et al. (2021), where the specific strains were noted as multidrug-resistant isolates.[1] The MIC values for the standard antibiotics are representative values based on CLSI guidelines for susceptible organisms and may vary depending on the specific strain and its resistance profile.
Key Observations
From the comparative data, several key insights can be drawn:
-
Promising Activity Against Gram-Negative Bacteria: The pyranopyrazole derivative with a 2-hydroxyphenyl substitution (Compound 5c) exhibited the most potent activity against E. coli and K. pneumoniae, with an MIC of 6.25 µg/mL.[1] While not as low as the standard antibiotics for susceptible strains, this level of activity against potentially multidrug-resistant isolates is significant.
-
Moderate Activity Against Gram-Positive Bacteria: Compounds 5c and 5e (with 2-hydroxyphenyl and 4-nitrophenyl substitutions, respectively) showed the best activity against S. aureus among the tested pyranopyrazoles, with an MIC of 12.5 µg/mL.[1]
-
Limited Efficacy Against P. aeruginosa: The tested pyranopyrazole derivatives showed weak activity against P. aeruginosa, with MIC values exceeding 50 µg/mL.[1] This suggests that the current scaffold may require further modification to broaden its spectrum to include this challenging pathogen.
-
Superior Potency of Standard Antibiotics: It is important to note that the standard antibiotics, Ciprofloxacin, Gentamicin, and Meropenem, generally exhibit significantly lower MIC values against susceptible strains of the tested bacteria. However, the rise of resistance to these frontline drugs underscores the importance of developing new antimicrobial agents like pyranopyrazoles.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of a compound's antimicrobial potency. The methodologies employed in the cited studies for pyranopyrazole evaluation are based on the standards set by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This is a widely used method for determining the MIC of an antimicrobial agent.
-
Preparation of Microtiter Plates: A serial two-fold dilution of the test compound (pyranopyrazole or standard antibiotic) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate atmospheric conditions and temperatures (typically 35°C ± 2°C) for 16-20 hours for most bacteria.
-
MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Agar Diffusion Method (Kirby-Bauer Test)
This method is often used as a qualitative or semi-quantitative screening tool for antimicrobial susceptibility.
-
Inoculation of Agar Plate: A standardized inoculum of the test microorganism is uniformly spread over the surface of a Mueller-Hinton agar plate.
-
Application of Discs: Paper discs impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated under standardized conditions.
-
Measurement of Inhibition Zone: The antimicrobial agent diffuses from the disc into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear circular zone of no growth will appear around the disc. The diameter of this zone of inhibition is measured and correlated with the susceptibility of the organism.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a new compound using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
The exploration of novel pyranopyrazole derivatives represents a valuable contribution to the ongoing fight against antimicrobial resistance. The data presented herein indicates that these compounds possess a noteworthy spectrum of activity, particularly against Gram-negative pathogens like E. coli and K. pneumoniae. While their potency may not yet match that of established antibiotics against susceptible strains, their efficacy against resistant isolates warrants further investigation and lead optimization. The detailed experimental protocols and workflow provided in this guide aim to facilitate standardized and reproducible research in this critical area of drug discovery. Continued development of the pyranopyrazole scaffold could lead to the identification of new drug candidates with improved efficacy and a broader spectrum of activity.
References
Pyranopyrazole Derivatives as Versatile Scaffolds: A Comparative Docking Analysis Against Key Therapeutic Targets
A comprehensive analysis of pyranopyrazole derivatives reveals their significant potential as versatile scaffolds in drug discovery, with in silico studies demonstrating promising interactions with a range of therapeutic targets implicated in cancer, inflammation, and microbial infections. This guide provides a comparative overview of the docking studies of various pyranopyrazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and biological pathways.
Pyranopyrazole-based compounds have emerged as a privileged heterocyclic motif in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] Molecular docking studies have been instrumental in elucidating the potential mechanisms of action of these derivatives, predicting their binding affinities and interaction patterns with crucial protein targets. This guide synthesizes findings from multiple studies to offer a comparative perspective on their therapeutic potential.
Comparative Docking Performance of Pyranopyrazole Derivatives
The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of different pyranopyrazole derivatives against a panel of validated drug targets.
Table 1: Antimicrobial Targets
| Derivative | Target Protein | Organism | Docking Score (kcal/mol) | Reference |
| Compound 5c | Escherichia coli MurB | Escherichia coli | - | [2] |
| Compound 5b | Escherichia coli MurB | Escherichia coli | - | [2] |
| Compound 5c | S. aureus DNA gyrase B | Staphylococcus aureus | - | [2] |
| Compound 5b | S. aureus DNA gyrase B | Staphylococcus aureus | - | [2] |
| Compounds 3d, 4b | Tyrosyl-tRNA synthetase | Staphylococcus aureus | - | [3] |
| Compounds D1-D14 | CYP51 | Fungi | - | [4] |
Note: Specific binding energy values were not consistently provided in the source material in a comparable format.
Table 2: Anti-Inflammatory Target (COX-2)
| Derivative | Target Protein | Docking Score (kcal/mol) | Reference |
| Compound 12 | Cyclooxygenase-2 (COX-2) | - | [5][6] |
| Compound 13 | Cyclooxygenase-2 (COX-2) | - | [5][6] |
| Compound 11 | Cyclooxygenase-2 (COX-2) | - | [5][6] |
| Compound 6 | Cyclooxygenase-2 (COX-2) | - | [5][6] |
| Pyranopyrazole Derivatives | Human COX-2 (PDB: 5KIR) | - | [7] |
Note: While the studies confirmed strong binding affinities, specific numerical docking scores for direct comparison were not uniformly available in the abstracts.
Table 3: Anticancer Targets (Protein Kinases)
| Derivative | Target Protein | PDB Code | Binding Energy (kJ/mol) | Reference |
| Compound 1b | VEGFR-2 | 2QU5 | -10.09 | [8] |
| Compound 1d | Aurora A | 2W1G | -8.57 | [8] |
| Compound 2b | CDK2 | 2VTO | -10.35 | [8] |
| Compound 6 | EGFR | - | - | [9] |
| Compound 6h | EGFR | - | - | [10] |
| Compound 6j | EGFR | - | - | [10] |
| Pyrazole Derivatives | RET Kinase | 4CKJ | -7.14 kcal/mol | [11] |
| M36 | C-RAF | - | - | [12] |
| M76 | VEGFR | - | - | [12] |
Note: Binding energies are reported as found in the source material. Conversion between kcal/mol and kJ/mol can be done using the factor 1 kcal = 4.184 kJ.
Experimental Protocols for Molecular Docking
The methodologies employed in the cited studies for molecular docking simulations share common principles, although specific parameters may vary. A generalized workflow is outlined below.
I. Ligand and Protein Preparation
-
Ligand Preparation : The 3D structures of the pyranopyrazole derivatives are typically sketched using chemical drawing software and subsequently optimized to their lowest energy conformation. This is often achieved using computational chemistry packages and force fields like MMFF94.
-
Protein Preparation : The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are generally removed. Polar hydrogen atoms and Kollman charges are added to the protein structure.
II. Docking Simulation
-
Software : Commonly used software for docking studies includes AutoDock, PyRx, and AutoDock Vina.[7][8][13]
-
Grid Box Definition : A grid box is defined around the active site of the target protein to specify the search space for the ligand. The dimensions and coordinates of the grid box are crucial for accurate docking.
-
Docking Algorithm : The docking software employs algorithms, such as the Lamarckian Genetic Algorithm in AutoDock, to explore various conformations and orientations of the ligand within the protein's active site.
-
Scoring Function : A scoring function is used to estimate the binding affinity of each ligand pose. The pose with the lowest binding energy is typically considered the most favorable.
III. Analysis of Results
The results of the docking simulation are analyzed to identify the best-docked conformation based on the binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the binding mode.
Visualizing Molecular Interactions and Pathways
The following diagrams, generated using Graphviz, illustrate key concepts related to the docking studies of pyranopyrazole derivatives.
References
- 1. benthamscience.com [benthamscience.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. [PDF] Synthesis, Antimicrobial Studies, and Molecular Docking Simulation of Novel Pyran, Pyrazole, and Pyranopyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Molecular Docking and Antimicrobial Evaluation of Some Novel Pyrano[2,3-C] Pyrazole Derivatives [tips.sums.ac.ir]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Docking and Antibacterial Studies of Pyranopyrazole Derivatives Synthesized Using [Pap-Glu@Chi] Biocatalyst Through a Greener Approach | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Catalysts in Pyranopyrazole Synthesis for Drug Discovery and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyranopyrazole scaffolds is a critical step in the discovery of novel therapeutics. This guide provides a head-to-head comparison of various catalysts, supported by experimental data, to inform the selection of the most effective catalytic system for this important class of heterocyclic compounds.
Pyranopyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Their synthesis, typically achieved through a one-pot, four-component reaction of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), malononitrile, and a hydrazine derivative, is highly dependent on the choice of catalyst. An optimal catalyst not only ensures a high yield of the desired product but also promotes green chemistry principles through mild reaction conditions, shorter reaction times, and catalyst reusability.[2][3]
This comparative analysis delves into the performance of a diverse array of catalysts, ranging from metal-based nanoparticles to biocatalysts, providing a comprehensive overview to guide your synthetic strategies.
Head-to-Head Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the synthesis of pyranopyrazole derivatives, offering a clear comparison of their efficiency under different reaction conditions.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ceria-doped zirconia (CeO₂/ZrO₂) | 50 mg | Ethanol | Room Temp | 15 min | 88-98 | [4][5] |
| Yttrium iron garnet (Y₃Fe₅O₁₂; YIG) | 0.005 g | Solvent-free | 80 | 20 min | 89-95 | [4][5][6] |
| Meglumine | 10 mol% | EtOH-H₂O | Room Temp | - | 85-95 | [4] |
| H₃PW₁₂O₄₀@Fe₃O₄@SiO₂-NH₂ | - | Water | Room Temp | 10 min | 89-99 | [4] |
| Aspergillus niger Lipase | 20 mg | Ethanol | 30 | 1 h | 70-98 | [5] |
| CoFe₂O₄ | 0.05 g | Water | Ultrasound | 5 min | - | [4][5] |
| SnS | - | Ethanol | 80 | 25 min | 85-91 | [5] |
| Fe₃O₄@THAM-SO₃H | 10 mg | aq. Ethanol | - | 25 min | 69-85 | [5] |
| SnCl₂ | - | - | 80 (Conventional) | 1.4 h | 80 | [6][7] |
| SnCl₂ | - | - | Microwave | 25 min | 88 | [6][7] |
| Potassium t-butoxide | - | - | Microwave | < 5 min | Excellent | [6][7] |
| Ceric Ammonium Nitrate (CAN) | - | Water | Ultrasound | - | Favorable | [7] |
| Nano-SiO₂ | 10 mol% | Water | - | 40 s | Excellent | [6][7] |
| Amberlite-supported L-prolinate | - | Ethanol | Reflux | < 25 min | 85-98 | [7] |
| CaO Nanoparticles | 7 mol% | aq. Ethanol | 80 (Microwave) | - | 85-91 | [8] |
| ZnO Nanoparticles | 25 mg | Water | Room Temp | 10-20 min | Excellent | [9] |
| Magnetized Dextrin | - | - | - | - | - | [10] |
Experimental Workflow & Protocols
The synthesis of pyranopyrazoles via a four-component reaction is a robust and widely adopted method. The general experimental workflow for comparing different catalysts is depicted below.
Caption: General experimental workflow for the catalytic synthesis of pyranopyrazoles.
General Experimental Protocol
The following is a representative experimental protocol for the synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. This protocol can be adapted for different catalysts by modifying the catalyst loading, solvent, and reaction conditions as detailed in the comparison table.
-
Reactant Mixture Preparation: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol).
-
Solvent and Catalyst Addition: Add the appropriate solvent (e.g., ethanol, water, or an aqueous ethanol mixture) as specified for the chosen catalyst. Introduce the catalyst at the designated loading (e.g., mol% or weight).
-
Reaction Execution: Stir the reaction mixture at the specified temperature (room temperature, reflux, or a set temperature with microwave or ultrasound irradiation) for the indicated duration.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol or water to remove any unreacted starting materials and impurities. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure pyranopyrazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Pathway for Catalyst Selection
The choice of an appropriate catalyst is a critical decision in the synthetic process, influenced by several factors beyond just the final product yield. The following diagram illustrates a logical pathway for selecting a suitable catalyst for pyranopyrazole synthesis.
Caption: Decision-making pathway for selecting a catalyst for pyranopyrazole synthesis.
Conclusion
The synthesis of pyranopyrazoles is a well-established field with a plethora of catalytic systems available. For researchers focused on sustainable and efficient synthesis, catalysts such as nano-SiO₂, ceria-doped zirconia, and various magnetic nanoparticles offer excellent yields in short reaction times under green conditions.[4][5][6][7] Biocatalysts like Aspergillus niger lipase also present an environmentally benign alternative.[5] The choice of catalyst should be guided by a holistic assessment of factors including yield, reaction time, cost, reusability, and alignment with green chemistry principles. This guide provides the necessary data to make an informed decision, enabling the streamlined synthesis of pyranopyrazole libraries for drug discovery and development programs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scite.ai [scite.ai]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nanomaterchem.com [nanomaterchem.com]
- 10. ijsdr.org [ijsdr.org]
Safety Operating Guide
Prudent Disposal of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate: A Step-by-Step Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate with care. In the absence of specific hazard information, all research chemicals should be treated as potentially hazardous. Always wear standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat.
Step-by-Step Disposal Procedures
The recommended and primary method for the disposal of this compound is through your institution's licensed chemical waste disposal program. This ensures that the compound is managed in an environmentally safe and compliant manner.
Step 1: Waste Characterization and Segregation
Proper segregation of chemical waste is the foundational step to prevent accidental reactions and ensure compliant disposal.[1][2]
-
Solid Waste:
-
Collect any unused or expired solid this compound in a clearly labeled, sealed container.
-
Contaminated materials, such as weighing paper, pipette tips, and tubes that have been in direct contact with the compound, should also be placed in a designated solid chemical waste container.[2]
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[2]
-
Do not mix solutions of this compound with other incompatible waste streams. It is advisable to segregate halogenated and non-halogenated solvent waste where possible.[3]
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. [3][4][5]
Step 2: Container Selection and Labeling
-
Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[3] To prevent over-pressurization, do not overfill containers; leave adequate headspace.[3]
-
Labeling: All waste containers must be accurately and clearly labeled.[6] The label should include:
Step 3: Storage
-
Store the waste container in a designated hazardous waste accumulation area within the laboratory.[1][3][6]
-
This area should be at or near the point of generation.[6]
-
Ensure that incompatible wastes are segregated to prevent accidental reactions.[1]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[2]
-
Provide them with a detailed inventory of the waste, including the chemical names and quantities.
-
Follow their specific instructions for packaging and preparing the waste for transport.
Disposal of Empty Containers
-
A container that has held a hazardous waste, unless it held an acutely hazardous waste, can typically be disposed of as regular trash once it has been emptied of all contents that can be practically removed.[4]
-
It is good practice to triple rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][7]
-
Before disposing of the container in the regular trash, deface or remove all chemical labels.[4]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | 55 gallons | [6] |
| Maximum Acutely Toxic Waste Accumulation | 1 quart (liquid) or 1 kilogram (solid) | [6] |
| Storage Time for Partially Filled Containers | Up to 1 year in a Satellite Accumulation Area | [1] |
| Disposal of Opened Peroxide-Forming Chemicals (Class A) | Within 3 months of opening | [6] |
| Disposal of Opened Peroxide-Forming Chemicals (Class B) | Within 1 year of opening | [6] |
Experimental Protocols
As this document provides procedural guidance for disposal rather than experimental results, detailed experimental protocols are not applicable. The provided step-by-step disposal procedure is the primary protocol.
Logical Relationships in Chemical Waste Disposal
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of the target compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other pyrazole derivatives and carboxylates. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals. The procedural, step-by-step guidance is intended to directly answer specific operational questions regarding the safe handling of this chemical.
Hazard Profile and Personal Protective Equipment (PPE)
Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. The primary risks associated with structurally similar pyrazole derivatives and carboxylates include skin, eye, and respiratory irritation.[1][2]
Table 1: Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields meeting ANSI Z.87.1 standards.[1] A face shield may be necessary where splashing is a significant risk.[1][3] | Protects against splashes and dust, which can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][3] A standard or chemical-resistant lab coat must be worn and fully buttoned.[1] Fully enclosed shoes made of a chemical-resistant material are mandatory.[1] | Prevents skin contact, which can cause irritation.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[1][3] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator is required.[1] | Minimizes the risk of respiratory tract irritation.[1][2] |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Post-Handling Procedures:
Disposal Plan:
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies. The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4]
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid compound, along with any contaminated disposable materials (e.g., weighing paper, gloves), in a clearly labeled, sealable, and chemically compatible hazardous waste container.[4][5]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for hazardous liquid chemical waste.[4] Do not pour any amount down the drain.[1]
-
-
Waste Storage:
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[4]
-
-
Professional Disposal:
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) department.[4][5]
-
The ultimate disposal should be handled by a licensed professional waste disposal company, likely through high-temperature incineration.[3][5]
-
Emergency Procedures
In the event of exposure, follow these first-aid measures and seek medical attention.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation persists, call a physician.[2] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] Get medical attention.[2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[2] Get medical attention if symptoms occur.[2] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
